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  • Product: 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
  • CAS: 132973-42-3

Core Science & Biosynthesis

Foundational

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS number and MSDS

An In-Depth Technical Guide to 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Aminomet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, synthetic strategies, potential therapeutic applications, and essential safety protocols, offering a foundational resource for professionals in the field.

Compound Identification and Core Properties

4-(Aminomethyl)-1,2-dihydroquinolin-2-one, also known as 4-(Aminomethyl)quinolin-2(1H)-one, belongs to the quinolinone class of compounds. The quinolin-2(1H)-one core structure is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable property for experimental and developmental purposes. For research purposes, it is crucial to distinguish between the hydrochloride salt and its free base.

PropertyValueSource
Chemical Name 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochlorideN/A
CAS Number 132973-42-3[2]
Molecular Formula C₁₀H₁₁ClN₂O[2]
Molecular Weight 210.66 g/mol [2]
Free Base CAS 132973-43-4[3][4]
Free Base Formula C₁₀H₁₀N₂O[3][4]
Free Base Weight 174.20 g/mol [4]
Physical Form White to off-white powder or crystals[5]
Recommended Use For Research Use Only. Not for human or veterinary use.[2]

Synthetic Approaches and Methodologies

Conceptual Synthetic Strategy:

A common approach involves the construction of the quinolinone ring system, followed by functionalization at the 4-position. Domino reactions, which enable the formation of complex molecules in a single operation, are particularly efficient for creating such heterocyclic cores.[7] For instance, a multi-step synthesis could be envisioned starting from an appropriately substituted aniline precursor.

A potential key transformation is the intramolecular cyclization of an N-substituted aniline derivative. Gold-catalyzed intramolecular hydroarylation (IMHA) of N-protected-N-propargylanilines represents a mild and efficient method for constructing the 4-substituted-1,2-dihydroquinoline skeleton.[6] Another classic method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones or quinolin-4-ones.[8]

The aminomethyl group could be introduced via a precursor, such as a nitrile or an azide, which is then reduced in a later step. For example, an improved synthesis of related 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was achieved through the aluminum hydride reduction of a 1-cyano intermediate.[9]

Below is a generalized workflow illustrating a plausible synthetic pathway.

G cluster_0 Core Synthesis cluster_1 Functionalization & Salt Formation A Substituted Aniline Precursor B N-Alkylation & Acylation A->B C Intramolecular Cyclization (e.g., Camps or IMHA) B->C D 4-Substituted Quinolinone Core (e.g., with -CN or -CH₂N₃) C->D E Reduction of Precursor Group D->E Purification F 4-(Aminomethyl)-1,2-dihydroquinolin-2-one E->F G Treatment with HCl F->G H Final Hydrochloride Salt G->H

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Research

The quinolin-2(1H)-one scaffold is recognized for its broad range of biological activities, including antitumor, kinase inhibition, and antibiotic effects.[1] Derivatives of 4-(aminomethyl)quinolin-2(1H)-one, in particular, have been investigated for their potential as anti-cancer agents.

Anti-Cancer Potential:

Studies have shown that novel derivatives of 4-(aminomethyl)quinolin-2(1H)-one exhibit significant anti-cancer properties.[10][11] In one study, synthesized compounds from this family were evaluated against the A549 human lung carcinoma cell line using an MTT assay, with one derivative emerging as the most potent anti-cancer agent in the series.[11] This suggests that the 4-(aminomethyl) moiety is a key pharmacophore for cytotoxic activity in this class of compounds.

The broader family of quinolinones is known to exert anti-cancer effects through various mechanisms of action.[8] While the specific mechanism for this compound is not fully elucidated, related quinolinones are known to:

  • Induce Apoptosis: Compounds like ciprofloxacin, a fluoroquinolone, have been shown to induce programmed cell death in various cancer cell lines.[8]

  • Inhibit Key Enzymes: Data indicate that quinolones can inhibit proteins and enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K).[8]

The diagram below illustrates potential pathways targeted by quinolinone-based compounds.

G cluster_0 Cellular Targets cluster_1 Cellular Outcomes Compound Quinolinone Derivative Topoisomerase Topoisomerase II Compound->Topoisomerase PI3K PI3K/Akt Pathway Compound->PI3K Kinases Protein Kinases (e.g., MAP Kinases) Compound->Kinases DNA_Damage DNA Damage Topoisomerase->DNA_Damage Proliferation Inhibition of Proliferation PI3K->Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanisms of action for quinolinone anti-cancer agents.

Characterization and Analytical Methods

The structural integrity and purity of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride must be confirmed using standard analytical techniques. These methods are essential for quality control in both research and development settings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the arrangement of protons and carbons on the quinolinone ring and the aminomethyl side chain. Spectral data for related derivatives are available in the literature, providing a reference for peak assignments.[10]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and confirm its elemental composition, typically by observing the [M+H]⁺ ion for the free base.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A validated HPLC method can separate the target compound from starting materials, by-products, and other impurities.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as the C=O of the lactam ring and the N-H bonds of the amine and amide groups.[10]

Safety, Handling, and Storage

Comprehensive safety data is critical for handling this chemical. The available information indicates several hazards associated with the free base, which should be considered applicable to the hydrochloride salt.

GHS Hazard Classification: [3]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336: May cause drowsiness or dizziness.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[14] Wear a lab coat or other protective clothing.[13]

  • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician.[13][14]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[13][14]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

  • Store under an inert atmosphere at room temperature.[5]

  • Protect from light.[13]

References

  • 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | Sapphire Bioscience.

  • 4-(aminomethyl)-1,2-dihydroquinolin-2-one — Chemical Substance Information - NextSDS.

  • 4-(aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride | 1354782-97-0.

  • Sharma, P., et al. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica.

  • 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride.

  • Safety Data Sheet for 2-Hydroxyquinoline.

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents | Request PDF - ResearchGate.

  • 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride - Sigma-Aldrich.

  • Safety Data Sheet - Angene Chemical.

  • 4-(AMINOMETHYL)QUINOLIN-2(1H)-ONE | 132973-43-4 - ChemicalBook.

  • Arcadi, A., et al. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules.

  • 3-(Aminomethyl)-1-methyl-1,2-dihydroquinolin-2-one hydrochloride | Sapphire Bioscience.

  • Wesołowska, M., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

  • Reddy, C. R., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

  • Saitkulov, F. E., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE.

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.

  • Mackenzie, A. H. Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine.

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.

  • Beaumont, D., et al. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of medicinal chemistry.

  • Ukrainets, I. V., et al. 1,2-DIHYDROQUINOLINE OR 4-HYDROXY-2,2-DIOXO- 1Н-2λ6,1-BENZOTHIAZINE? Chemistry of Heterocyclic Compounds.

  • Zelena, E., et al. Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics.

Sources

Exploratory

Structural Elucidation of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride: A Guide to Molecular Weight and Crystallographic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Quinolinone-based heterocyclic compounds are of significant interest in medicinal chemistry and drug development, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone-based heterocyclic compounds are of significant interest in medicinal chemistry and drug development, serving as foundational scaffolds for a variety of therapeutic agents.[1][2] A precise understanding of their molecular structure and weight is paramount for establishing structure-activity relationships (SAR), optimizing pharmacokinetic properties, and ensuring intellectual property claims. This guide provides an in-depth technical overview of the essential analytical techniques for characterizing 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. We will explore the methodologies for definitive molecular weight determination via mass spectrometry and the gold-standard approach to three-dimensional structural analysis through single-crystal X-ray diffraction. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Molecular Identity and Physicochemical Properties

The initial step in the characterization of any novel or reference compound is the confirmation of its fundamental properties. For the target compound, 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, these core identifiers are summarized below.

Table 1: Core Identifiers and Properties

Property Value Source
Chemical Name 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride -
CAS Number 132973-42-3 [3]
Molecular Formula C₁₀H₁₁ClN₂O [3]

| Molecular Weight | 210.66 g/mol |[3] |

Expert Insight: A Note on Molecular Formula and Weight

It is crucial for the diligent scientist to note a subtle discrepancy between the compound's systematic name and the reported molecular formula. The name "1,2-dihydroquinolin-2-one" implies a free base formula of C₁₀H₁₂N₂O (monoisotopic mass: 176.09 Da)[4]. The corresponding hydrochloride salt (C₁₀H₁₃ClN₂O) would have a theoretical molecular weight of approximately 212.68 g/mol .

However, the commercially supplied reference material is associated with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol [3]. This corresponds to the hydrochloride salt of the non-dihydro (aromatic) quinolinone. This highlights the indispensability of empirical techniques like high-resolution mass spectrometry to definitively confirm the elemental composition of the actual material being studied.

Part I: Definitive Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, thereby allowing for the unambiguous determination of a compound's molecular weight and elemental composition.[5]

Causality of Method Selection: ESI-HRMS

For a polar, pre-ionized salt like 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, Electrospray Ionization (ESI) is the method of choice. Unlike Electron Ionization (EI), ESI is a "soft" ionization technique that minimizes molecular fragmentation, ensuring the abundant generation of the intact molecular ion.[5] It is ideally suited for polar and thermally labile compounds. We recommend operating in positive ion mode, as the primary amine of the aminomethyl group is readily protonated. Coupling ESI with a high-resolution mass analyzer (such as Orbitrap or TOF) provides exact mass measurements, enabling the confident determination of the compound's elemental formula.

Experimental Workflow: Mass Spectrometry

The following diagram outlines the logical flow for the determination of molecular weight.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis ESI-HRMS Analysis cluster_data Data Interpretation prep Dissolve sample in suitable solvent (e.g., Methanol/Water) to ~1 mg/mL dilute Dilute stock solution to ~1-10 µg/mL for infusion prep->dilute infuse Infuse sample into ESI source (Positive Ion Mode) dilute->infuse acquire Acquire full scan mass spectrum (e.g., m/z 100-500) infuse->acquire identify_ion Identify molecular ion peak [M+H]⁺ for the free base acquire->identify_ion confirm_formula Calculate elemental composition from exact mass identify_ion->confirm_formula analyze_fragments Analyze MS/MS fragmentation for structural confirmation confirm_formula->analyze_fragments

Caption: Workflow for molecular weight determination via ESI-HRMS.

Detailed Protocol: ESI-HRMS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or a water/acetonitrile mixture.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrument Setup (High-Resolution Mass Spectrometer):

    • Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of a relevant tuning compound.

  • Data Acquisition:

    • Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

    • If structural confirmation is desired, perform a product ion scan (MS/MS) on the isolated molecular ion peak.[5]

Data Interpretation and Expected Results

The primary goal is to identify the protonated molecular ion of the free base, [M+H]⁺. Based on the "dihydro" name, the expected exact mass would provide validation.

Table 2: Predicted m/z Values for the Dihydro Free Base (C₁₀H₁₂N₂O)

Adduct Formula Calculated m/z
[M+H]⁺ [C₁₀H₁₃N₂O]⁺ 177.1022
[M+Na]⁺ [C₁₀H₁₂N₂ONa]⁺ 199.0842

| [M+K]⁺ | [C₁₀H₁₂N₂OK]⁺ | 215.0581 |

Data derived from predicted values for similar compounds.[4][6]

The high-resolution data will allow for the calculation of the elemental formula, which can definitively resolve the discrepancy noted earlier. Fragmentation analysis (MS/MS) would likely show characteristic losses for quinolinone structures, such as the loss of CO (28 Da) and cleavage of the aminomethyl side chain.[7][8]

Part II: Crystal Structure Determination by Single-Crystal X-ray Diffraction

While mass spectrometry confirms what a molecule is, single-crystal X-ray diffraction (XRD) reveals where every atom is in three-dimensional space. It is the unequivocal gold standard for determining molecular structure, providing precise information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[9] This level of detail is critical for understanding receptor binding, designing analogs, and predicting solid-state properties.

Experimental Workflow: X-ray Crystallography

The path from a powder sample to a refined crystal structure is a multi-step process requiring patience and expertise.

XRay_Workflow cluster_cryst Step 1: Crystallization cluster_data Step 2: Data Collection cluster_solve Step 3: Structure Solution & Refinement screen Screen various solvents and crystallization techniques grow Grow single, diffraction-quality crystals (0.1-0.3 mm) screen->grow mount Mount suitable crystal on goniometer head grow->mount collect Collect diffraction images (often at low temp, ~100 K) mount->collect process Index & integrate images to get unit cell & intensities collect->process solve Solve the phase problem to generate initial model process->solve refine Refine atomic positions to fit experimental data solve->refine validate Validate final structure (e.g., check CIF file) refine->validate

Caption: The experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol: From Powder to Structure
  • Crystallization (The Art of the Science):

    • Objective: To grow well-ordered, single crystals of sufficient size (0.1-0.3 mm).

    • Protocol:

      • Dissolve the hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water).

      • Employ slow evaporation by leaving the vial loosely covered in a vibration-free environment.

      • Alternatively, use vapor diffusion. Place the solution in a small open vial inside a larger sealed jar containing a less polar "anti-solvent" (e.g., ethyl acetate, diethyl ether). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.

    • Expert Insight: Crystallization is an empirical process. A broad screening of solvents and techniques is essential. The presence of the hydrochloride salt often improves crystallinity compared to the free base due to strong ionic interactions.

  • Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]

    • The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize atomic thermal vibrations, resulting in a higher quality diffraction pattern.

    • The instrument rotates the crystal while exposing it to a focused beam of X-rays, and the resulting diffraction spots are recorded on a detector.[9]

  • Structure Solution and Refinement:

    • The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built.

    • This model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.

Anticipated Structural Features

While a public crystal structure is not available, we can predict key structural features based on the analysis of similar heterocyclic compounds.[10][11]

  • Molecular Conformation: The 1,2-dihydroquinolin-2-one core is expected to be largely planar. The aminomethyl group will be flexible, and its conformation will be determined by the crystal packing environment.

  • Intermolecular Interactions: The crystal lattice will be dominated by a network of strong hydrogen bonds. The protonated primary amine (–NH₃⁺) is an excellent hydrogen bond donor, and the chloride ion (Cl⁻) is an excellent acceptor. Additional hydrogen bonds are expected between the amide N-H group and the carbonyl oxygen of neighboring molecules. π-π stacking interactions between the aromatic rings of the quinolinone systems are also highly probable.[9]

H_Bonding mol1 N-H C=O Quinolinone Core 1 R-NH3+ cl1 Cl- mol1:amine->cl1 N-H···Cl- mol2 N-H C=O Quinolinone Core 2 R-NH3+ mol1:n->mol2:o N-H···O=C

Caption: Key expected hydrogen bonding interactions in the crystal lattice.

Table 3: Representative Crystallographic Data (Illustrative)

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic symmetry of the unit cell
Space Group P2₁/c Defines the specific symmetry operations within the cell
a, b, c (Å) 10.2, 8.5, 12.1 Dimensions of the unit cell
β (°) 98.5 Angle of the unit cell for monoclinic system
Z 4 Number of molecules in the unit cell

| R1 | < 0.05 | A measure of the agreement between the model and data |

Conclusion

The thorough characterization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides definitive confirmation of its molecular weight and elemental formula, a critical step for verifying its identity. Single-crystal X-ray diffraction offers an unparalleled, atom-level view of its three-dimensional structure, revealing the conformational and intermolecular details that govern its behavior in both the solid state and biological systems. The protocols and insights presented in this guide provide a robust framework for researchers to confidently and accurately elucidate the fundamental structural properties of this and related quinolinone compounds, facilitating the advancement of drug discovery and development programs.

References

  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
  • 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. (n.d.). Sapphire Bioscience.
  • Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. (1994). PubMed.
  • Efficient synthesis and X-ray structures of new α-quinolin-3-yl-α-aminonitriles and derivatives. (2012). R Discovery.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.
  • Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives. (n.d.). Benchchem.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (2014). Der Pharma Chemica.
  • 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one. (n.d.). PubChemLite.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.

Sources

Foundational

Pharmacological Potential of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Derivatives

An In-Depth Technical Guide Abstract The 1,2-dihydroquinolin-2-one (also known as carbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,2-dihydroquinolin-2-one (also known as carbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, promising subclass: 4-(aminomethyl)-1,2-dihydroquinolin-2-one derivatives. These compounds have emerged as significant candidates in drug discovery, demonstrating notable potential, particularly in oncology and anticoagulation. This document provides a comprehensive overview of the synthesis, established pharmacological activities, and underlying mechanisms of these derivatives. We will delve into detailed experimental protocols for their evaluation, present key structure-activity relationship (SAR) data, and create a forward-looking perspective on future research and development. The primary objective is to equip researchers and drug development professionals with a foundational understanding and practical insights into this versatile chemical class.

The Quinolin-2-one Scaffold: A Foundation for Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3] Within this broad family, the quinolin-2-one subclass stands out due to its structural properties and proven bioactivity.[1] The strategic placement of an aminomethyl group at the C4 position introduces a versatile handle for chemical modification and a key pharmacophoric element that can engage with biological targets through hydrogen bonding and ionic interactions. This guide specifically explores derivatives where this modification has unlocked significant pharmacological potential.

Synthetic Pathways to the Core Scaffold

The synthesis of 4-aminoalkyl quinolin-2-ones is critical for exploring their therapeutic potential. While several methods exist for the quinolinone core, specific strategies have been optimized for C4-substituted derivatives.

Key Synthetic Strategies

Historically, the synthesis of these compounds involved multi-step processes such as the SN2 amination of corresponding 4-halogenoalkyl derivatives or the hydrogenation of 4-cyano precursors.[4] These methods are often limited to producing aminomethyl derivatives and may lack efficiency for longer alkyl chains.[4]

A more direct and high-yielding modern approach is the Knorr cyclisation of N-ethoxycarbonyl protected ω-amino-β-keto anilides.[1][4] This reaction is typically performed in an acidic medium like polyphosphoric acid (PPA) and provides a straightforward route to the desired 4-aminoalkyl quinolin-2-one core.[1][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Anilide ω-Amino-β-keto anilide (N-protected) PPA Polyphosphoric Acid (PPA) Heat (e.g., 80°C) Anilide->PPA Knorr Cyclisation Quinolinone 4-(Aminoalkyl)-1,2-dihydroquinolin-2-one PPA->Quinolinone Cyclocondensation & Deprotection

Figure 1: Generalized workflow for Knorr cyclisation to synthesize the 4-aminoalkyl-quinolin-2-one scaffold.

Representative Synthetic Protocol: Knorr Cyclisation

This protocol is adapted from established solvent-free procedures for synthesizing 4-aminoalkyl quinolin-2-one derivatives.[1][4]

Objective: To synthesize 4-(aminoalkyl) quinolin-2-one derivatives from the corresponding β-keto anilide precursor.

Materials:

  • ω-Amino-β-keto anilide (starting material)

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Glass vial, magnetic stirrer, heating mantle

  • Filtration apparatus or separatory funnel

Procedure:

  • Place the β-keto anilide precursor (e.g., 200 mg) into a clean, dry glass vial.

  • Add polyphosphoric acid (PPA) in excess (e.g., 5-6 g).

  • Heat the mixture to 80°C while stirring vigorously until the mixture becomes fully homogenous (typically 15-20 minutes).

  • Maintain the reaction at 80°C for an additional 90 minutes.

  • Cool the reaction vial to room temperature using a water bath.

  • Carefully pour the viscous contents into a beaker containing 50-70 mL of deionized water, rinsing the vial to ensure complete transfer.

  • Product Isolation:

    • If a suspension forms: Isolate the solid product by vacuum filtration. Wash thoroughly with water.

    • If no solid precipitates: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

Causality and Validation: The use of PPA serves as both a strong acid catalyst and a dehydrating agent, driving the intramolecular cyclocondensation reaction efficiently.[1] The solvent-free condition is advantageous for its simplicity and reduced waste. The validation of the final product's structure is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[5]

Key Pharmacological Activities

Research has primarily focused on two therapeutic areas for these derivatives: oncology and anticoagulation.

Anticancer Potential

The quinolin-2-one framework is a known scaffold for anticancer agents.[5][6] Novel 4-(aminomethyl)quinolin-2(1H)-one derivatives, specifically those lacking the traditional 3-aryl and N-methyl substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[5][7]

Mechanism of Action: While the precise mechanism for all derivatives is under investigation, related quinolone compounds are known to act as farnesyltransferase inhibitors or induce DNA damage.[7] Studies on specific 4-(aminomethyl) derivatives have confirmed their ability to cause DNA damage in cancer cells, leading to apoptosis.[7] Their structural similarity to endogenous molecules may allow them to selectively target specific cellular pathways in cancerous cells over normal cells.[5]

In Vitro Efficacy: The most common method for assessing anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Several studies have used this assay to screen these derivatives against human cancer cell lines.[5][7]

Compound SeriesCell LineKey FindingPotency (IC₅₀/CTC₅₀)Reference
7a-e (various aminomethyl substitutions)A549 (Lung Carcinoma)Compound 7e was identified as the most potent in the series.Not specified in abstract[5][7][8]
JST, JST2, JST13MCF-7 (Breast Adenocarcinoma)JST2 and JST13 showed significant cytotoxicity and induced DNA damage.<10 µM[7]
4-aminoquinoline derivativesMCF-7, MDA-MB-468 (Breast)N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was most active.7.35–8.73 µM[9]

Table 1: Summary of reported in vitro anticancer activity of 4-(aminomethyl)-1,2-dihydroquinolin-2-one and related derivatives.

Anticoagulant Activity

Thrombotic disorders are a leading cause of mortality worldwide, and coagulation factors Xa (FXa) and XIa (FXIa) are critical targets for anticoagulant drugs.[10][11] Research has shown that 1,2-dihydroquinolines containing N-acetylaminomethyl groups at the C4 position can act as inhibitors of these coagulation factors.[10]

Mechanism of Action: These derivatives function by directly inhibiting the enzymatic activity of FXa and/or FXIa. These factors are serine proteases that play pivotal roles in the coagulation cascade, which leads to the formation of a blood clot. By blocking these factors, the derivatives interrupt the cascade, preventing thrombin generation and subsequent fibrin formation.

G Intrinsic Intrinsic Pathway FXI Factor XI Intrinsic->FXI Contact Activation Extrinsic Extrinsic Pathway FX Factor X Extrinsic->FX Activates FXIa Factor XIa FXI->FXIa FXIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Conversion Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Derivatives Inhibitor->FXIa Inhibition Inhibitor->FXa Inhibition

Figure 2: Simplified coagulation cascade showing inhibition points of FXa and FXIa by quinolinone derivatives.

In Vitro Efficacy: Docking-guided synthesis and subsequent in vitro testing have identified pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives with potent inhibitory activity.[10][11]

Compound ClassTarget FactorBest IC₅₀ ValueReference
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativesFactor Xa3.68 µM[10][11]
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativesFactor XIa2.00 µM[10][11]

Table 2: Summary of reported in vitro anticoagulant activity.

Core Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. The following section outlines a standard protocol for evaluating the anticancer potential of these derivatives.

MTT Assay for Cellular Viability

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀) in a cancer cell line.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

Sources

Exploratory

An In-depth Technical Guide to the Stability of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the chemical stability of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, a key carbostyril intermediate. The document delineates the intrinsic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, a key carbostyril intermediate. The document delineates the intrinsic chemical liabilities of the molecule, outlines a systematic approach for experimental stability assessment through forced degradation studies, and establishes validated protocols for handling and storage. By integrating theoretical chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the integrity of this compound in research and development settings.

Introduction and Chemical Overview

4-(Aminomethyl)-1,2-dihydroquinolin-2-one, often referred to as a carbostyril derivative, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is foundational to more complex molecules, including notable pharmaceuticals like the antipsychotic agent aripiprazole.[1] The hydrochloride salt form is typically used to improve solubility and handling characteristics. Understanding the stability of this intermediate is paramount, as its degradation can introduce impurities that may compromise the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).

This guide addresses the core stability concerns of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride at ambient, or room temperature, conditions. We will explore its inherent structural vulnerabilities and provide a robust framework for its empirical stability evaluation.

Intrinsic Molecular Stability: A Mechanistic Perspective

The stability of a chemical entity is dictated by its functional groups and overall structure. A close examination of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride reveals two primary sites susceptible to degradation under ambient conditions.

  • The Lactam (Cyclic Amide) Ring: The 1,2-dihydroquinolin-2-one core contains a lactam functional group. Amides are susceptible to hydrolysis, a reaction that involves the cleavage of the amide bond by a water molecule.[2] This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring to form an amino acid derivative. While amides are generally more resistant to hydrolysis than esters, this pathway remains the most probable route for degradation, especially in the presence of moisture.[2]

  • The Aminomethyl Group and Aromatic System: The primary aminomethyl substituent and the quinolinone ring can be susceptible to oxidation.[3] Exposure to atmospheric oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of various oxidized byproducts. Quinoline compounds, in general, are known to be sensitive to light and oxidation, which can sometimes result in the formation of colored degradants.[3]

The hydrochloride salt form ensures that the aminomethyl group is protonated, which can influence its reactivity and the overall pH of the compound when dissolved in unbuffered aqueous media.

Key Factors Influencing Room Temperature Stability

Several environmental factors can compromise the stability of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, even under standard laboratory conditions.

  • Humidity: As the principal reagent for hydrolysis, atmospheric moisture is a critical threat. The hygroscopic nature of many hydrochloride salts can exacerbate this issue by attracting water from the environment, creating a localized aqueous environment conducive to lactam ring opening.

  • Light (Photostability): Quinoline and its derivatives are often photosensitive.[3][4] Exposure to ambient or UV light can provide the energy needed to initiate photo-oxidative reactions or other complex degradation pathways. A color change, such as yellowing or browning, is a common indicator of such degradation.[3]

  • Temperature: While this guide focuses on room temperature, it is important to note that chemical reaction rates generally increase with temperature.[3] Long-term storage at the higher end of the typical room temperature range (e.g., 25°C vs. 20°C) can accelerate slow-moving degradation processes.

  • Atmospheric Oxygen: The presence of oxygen facilitates oxidative degradation. Storing the compound under an inert atmosphere is a key strategy to mitigate this risk.

  • pH (in solution): The stability of quinoline derivatives in solution is highly dependent on pH.[3] Both strongly acidic and basic conditions can significantly accelerate the hydrolysis of the lactam bond.[5]

Experimental Stability Assessment: Forced Degradation Studies

To empirically determine the stability profile and identify potential degradants, a series of forced degradation (or stress testing) studies are essential.[6][7] These studies purposefully expose the compound to harsh conditions to accelerate degradation, providing invaluable insights into its intrinsic stability and helping to develop a stability-indicating analytical method.[5]

The goal is to achieve a target degradation of approximately 10-30%, which is sufficient to detect and identify degradation products without leading to secondary, more complex reactions.[8]

Mandatory Visualization: Forced Degradation Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose ox Oxidation (3% H2O2, RT) stock->ox Expose photo Photolytic Stress (UV/Vis Light) stock->photo Expose thermal Thermal Stress (Solid, 80°C) stock->thermal Expose neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC-DAD Method ox->hplc photo->hplc thermal->hplc neutralize->hplc identify Characterize Degradants (LC-MS) hplc->identify If significant degradation

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

The following protocols outline the standard procedures for conducting forced degradation studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples in every case.

Protocol 1: Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).[3]

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[3]

  • Base Hydrolysis:

    • Repeat the procedure above, using 0.2 M NaOH instead of HCl.

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before analysis.[3]

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[3]

  • Store the solution at room temperature, protected from light.

  • Monitor for degradation at various time points (e.g., up to 24 hours).

Protocol 3: Photolytic Degradation

  • Expose a solution of the compound (in a chemically inert, transparent container) and a thin layer of the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

  • A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature conditions.

  • Analyze the samples after the exposure period.

Protocol 4: Thermal Degradation

  • Place a thin layer of the solid compound in a petri dish.

  • Heat in a temperature-controlled oven at 80°C for 48 hours.[4]

  • After the specified time, cool the sample, dissolve it in a suitable solvent, and analyze.

Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method (SIM).[5] This is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[3]

Key Characteristics of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to completely separate the peak of the parent compound from all potential degradation products, impurities, and excipients.

  • Peak Purity: Using a Photodiode Array (PDA) detector allows for peak purity analysis, which confirms that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

  • Mass Balance: In a well-conducted study, the total amount of the drug and its quantified degradation products should remain consistent, approaching 100% of the initial concentration.[7]

Table 1: Example Stability-Indicating HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is compatible with mass spectrometry for degradant identification.
Gradient Time-based gradient from 5% B to 95% BEnsures elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 230 nm and PDA Scan (200-400 nm)230 nm offers good sensitivity for the quinolinone chromophore; PDA is critical for peak purity.[9]
Column Temp. 30°CEnsures reproducible retention times.

Predicted Degradation Pathways and Data Interpretation

Based on the forced degradation studies, a degradation profile can be constructed.

Table 2: Representative Forced Degradation Data Summary

Stress ConditionConditionsObservation% Degradation (Example)
Acid Hydrolysis 0.1 M HCl, 60°C, 24hClear solution, one major degradant peak observed~15%
Base Hydrolysis 0.1 M NaOH, 60°C, 8hClear solution, rapid degradation, multiple peaks>30%
Oxidation 3% H₂O₂, RT, 24hSlight yellowing, minor new peaks~5-10%
Photolysis (Solution) 1.2 million lux hoursSolution turned yellow, one minor degradant~8%
Thermal (Solid) 80°C, 48hNo change in appearance or purity<2%
Mandatory Visualization: Potential Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent 4-(Aminomethyl)-1,2-dihydro quinolin-2-one hydrolyzed Ring-Opened Product (Amino Acid Derivative) parent->hydrolyzed H₂O (Acid/Base Catalyzed) oxidized_amine Oxidized Amine (e.g., Imine, N-oxide) parent->oxidized_amine [O] (H₂O₂, Light, O₂) oxidized_ring Hydroxylated Ring Product parent->oxidized_ring [O] (H₂O₂, Light, O₂)

Caption: General pathways of quinolinone degradation.

Interpretation: The data suggest that the compound is most susceptible to hydrolysis, particularly under basic conditions. It shows moderate sensitivity to oxidation and photolysis, while being relatively stable in its solid state under thermal stress. The primary degradation product under hydrolytic stress is likely the ring-opened carboxylic acid, a result of lactam cleavage.[5]

Recommendations for Handling and Storage

Based on the compound's stability profile, the following best practices are strongly recommended to ensure its integrity:

  • Solid Storage: Store 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at controlled room temperature (20-25°C). The container should be placed in a desiccator to protect it from humidity.

  • Light Protection: Always store both the solid material and its solutions in amber or light-blocking containers to prevent photodegradation.

  • Solution Preparation and Storage: Prepare solutions fresh whenever possible using high-purity solvents. If stock solutions must be stored, they should be kept at low temperatures (e.g., 4°C or -20°C) in tightly sealed, light-protected vials. The stability of stored solutions should be independently verified over time.

  • pH Control: When working with aqueous solutions for extended periods, use a buffered system at a neutral or slightly acidic pH to minimize the rate of hydrolysis.

By adhering to these guidelines, researchers and drug development professionals can minimize the risk of degradation, ensuring the quality and reliability of their experimental results and manufacturing processes.

References

  • Benchchem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions.
  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • Razzaq, S., et al. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • de Andrade, D. F., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry.
  • Merck. (n.d.). 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Taylor, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Google Patents. (n.d.). US9125939B2 - Carbostyril derivatives and mood stabilizers for treating mood disorders.
  • S. M. R. Kumar, et al. (2014). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Journal of Chemical and Pharmaceutical Research.

Sources

Protocols & Analytical Methods

Method

Preparation of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride from 4-bromomethyl precursors

Subtitle: High-Fidelity Amination Strategies from 4-Bromomethyl Precursors Executive Summary & Mechanistic Rationale 4-(Aminomethyl)-1,2-dihydroquinolin-2-one (also known as 4-aminomethylcarbostyril) is a highly valued s...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: High-Fidelity Amination Strategies from 4-Bromomethyl Precursors

Executive Summary & Mechanistic Rationale

4-(Aminomethyl)-1,2-dihydroquinolin-2-one (also known as 4-aminomethylcarbostyril) is a highly valued structural motif in medicinal chemistry. Its electrophilic precursor, 4-bromomethyl-1,2-dihydroquinoline-2-one (CAS 4876-10-2), serves as a critical building block for synthesizing gastroprotective agents like Rebamipide [1], as well as complex Schiff base ligands for lanthanide coordination [2].

A persistent challenge in synthesizing primary amines from reactive alkyl halides is the thermodynamic tendency for over-alkylation . Direct amination with ammonia typically yields an intractable mixture of primary, secondary, and tertiary amines. To achieve high-fidelity conversion to the primary amine hydrochloride, this guide details two self-validating, robust methodologies:

  • The Delépine Reaction (Primary Recommendation): Utilizes hexamethylenetetramine (HMTA) to form a sterically hindered quaternary salt, completely arresting over-alkylation [3]. Subsequent acidic cleavage yields the primary amine.

  • The Gabriel Synthesis (Orthogonal Approach): Employs the phthalimide anion as a protected nitrogen source, followed by Ing-Manske hydrazinolysis.

Methodological Comparison

To assist in route selection, the quantitative and qualitative parameters of both methodologies are summarized below:

ParameterProtocol A: Delépine ReactionProtocol B: Gabriel Synthesis
Atom Economy High (Formaldehyde/NH₄Cl byproducts)Moderate (Phthalhydrazide byproduct)
Reagent Cost Low (HMTA is highly economical)Moderate (K-Phthalimide, Hydrazine)
Reaction Time 12–24 h (Step 1) + 4 h (Step 2)4–6 h (Step 1) + 12 h (Step 2)
Typical Yield 85 – 92%75 – 85%
Purification Precipitation & Acid-Base cyclingFiltration of byproducts
Safety Profile FavorableHazardous (Hydrazine is toxic/carcinogenic)

Reaction Pathway Visualization

SynthesisWorkflow Precursor 4-Bromomethyl-1,2-dihydroquinolin-2-one (Electrophilic Precursor) HMTA_Salt Quaternary Ammonium Salt (Delépine Intermediate) Precursor->HMTA_Salt HMTA, CHCl3 SN2 Reaction Phthalimide_Int N-Alkylphthalimide (Gabriel Intermediate) Precursor->Phthalimide_Int K-Phthalimide, DMF SN2 Reaction Target 4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl (Target Primary Amine) HMTA_Salt->Target Ethanolic HCl, Reflux Acidic Cleavage Phthalimide_Int->Target 1. NH2NH2, EtOH 2. HCl (aq)

Fig 1: Synthetic pathways for 4-(aminomethyl)carbostyril HCl via Delépine and Gabriel reactions.

Protocol A: The Delépine Amination (Recommended)

This protocol is prioritized due to its scalability and avoidance of toxic hydrazine [4].

Step 1: Quaternization with HMTA
  • Causality & Rationale: Chloroform (CHCl₃) is selected as the solvent because it readily dissolves both the bromomethyl precursor and HMTA. As the S_N2 reaction progresses, the resulting quaternary ammonium salt is highly polar and completely insoluble in CHCl₃. This phase separation acts as a thermodynamic sink, driving the reaction to completion and allowing isolation by simple filtration without chromatography.

  • Procedure:

    • Dissolve 4-bromomethyl-1,2-dihydroquinolin-2-one (10.0 g, 42.0 mmol) in anhydrous CHCl₃ (100 mL) in a 250 mL round-bottom flask.

    • Add hexamethylenetetramine (HMTA) (6.47 g, 46.2 mmol, 1.1 eq) in one portion.

    • Stir the mixture vigorously at room temperature for 24 hours. A dense white precipitate will form.

    • Filter the quaternary salt under vacuum, wash the filter cake with cold CHCl₃ (2 × 20 mL), and dry under vacuum.

  • In-Process Control (IPC): TLC (DCM:MeOH 9:1, UV 254 nm). The starting material (R_f ~0.8) should be completely consumed.

Step 2: Acidic Hydrolysis & Salt Formation
  • Causality & Rationale: Refluxing the HMTA salt in ethanolic HCl dismantles the aminal network into formaldehyde and ammonium chloride (NH₄Cl). Because carbostyril derivatives are highly polar and poorly soluble in standard organic extraction solvents (like ether), traditional liquid-liquid extraction fails here. Instead, we utilize an acid-base precipitation cycle: neutralizing the mixture precipitates the insoluble free base of the carbostyril (leaving NH₄Cl dissolved in water), which is then cleanly converted to the target hydrochloride salt.

  • Procedure:

    • Suspend the HMTA salt in a mixture of absolute ethanol (120 mL) and concentrated aqueous HCl (30 mL).

    • Heat the mixture to reflux (80 °C) for 4 hours.

    • Concentrate the reaction mixture in vacuo to a dry residue (containing the product and NH₄Cl).

    • Suspend the residue in distilled water (50 mL) and slowly add aqueous NH₃ (28%) until the pH reaches 9.0. The free base of 4-(aminomethyl)carbostyril will precipitate.

    • Filter the free base, wash thoroughly with cold water (to remove NH₄Cl and formaldehyde traces), and dry.

    • Suspend the dried free base in methanol (50 mL) and add 1.2 equivalents of methanolic HCl (e.g., 1.25 M in MeOH). Stir for 1 hour, then precipitate the final pure hydrochloride salt by adding diethyl ether (50 mL). Filter and dry.

  • In-Process Control (IPC): LC-MS of the free base precipitate must show the target mass [M+H]⁺ = 175.08 m/z.

Protocol B: The Gabriel Synthesis (Orthogonal)

Step 1: Phthalimide Substitution
  • Causality & Rationale: DMF is used as a polar aprotic solvent to solvate the potassium cation, leaving the phthalimide anion highly nucleophilic ("naked ion effect"). This ensures rapid S_N2 displacement of the bromide.

  • Procedure:

    • Dissolve the bromomethyl precursor (10.0 g, 42.0 mmol) in anhydrous DMF (80 mL).

    • Add potassium phthalimide (8.56 g, 46.2 mmol, 1.1 eq).

    • Stir the suspension at 60 °C for 5 hours.

    • Quench the reaction by pouring it into ice-water (300 mL). The N-alkylphthalimide intermediate will precipitate. Filter, wash with water, and dry.

  • In-Process Control (IPC): LC-MS to confirm the intermediate mass[M+H]⁺ = 305.09 m/z.

Step 2: Ing-Manske Hydrazinolysis
  • Causality & Rationale: Hydrazine is a superior alpha-effect nucleophile that attacks the phthalimide carbonyls, releasing the free amine and forming a stable cyclic phthalhydrazide byproduct. Acidification forces the phthalhydrazide to precipitate completely while the target amine remains dissolved as a hydrochloride salt.

  • Procedure:

    • Suspend the intermediate in absolute ethanol (150 mL) and add hydrazine hydrate (64% aqueous, 3.1 mL, 1.5 eq).

    • Reflux for 12 hours. The mixture will initially clear, then a thick white precipitate (phthalhydrazide) will form.

    • Cool to room temperature and adjust to pH 2 using concentrated HCl. Stir for 30 minutes to ensure complete precipitation of phthalhydrazide.

    • Filter off the byproduct. Concentrate the filtrate in vacuo to yield 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. Recrystallize from EtOH/Water if necessary.

  • In-Process Control (IPC): ¹H-NMR (DMSO-d₆) should show the disappearance of the aromatic phthalimide protons (δ 7.8-7.9 ppm).

Analytical Characterization

To validate the final 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, the following analytical signatures should be confirmed:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H, lactam NH), 8.50 (br s, 3H, -NH₃⁺), 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.55 (t, J = 7.8 Hz, 1H, Ar-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.22 (t, J = 7.8 Hz, 1H, Ar-H), 6.60 (s, 1H, C=CH), 4.25 (s, 2H, -CH₂-N).

  • ESI-MS: Calculated for C₁₀H₁₁N₂O⁺ [M+H]⁺: 175.09; Found: 175.08.

  • HPLC: Column: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient; Detection: UV at 230 nm [1].

References

  • ResearchGate. Synthesis, physicochemical characteristics, and biocidal activity of some transition metal mixed-ligand complexes. Retrieved from:[Link]

  • ResearchGate. Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. Retrieved from:[Link]

Application

The Versatile Synthon: Application Notes and Protocols for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The 1,2-dihydroquinolin-2-one core is a privileged scaffold in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2-dihydroquinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a reactive aminomethyl group at the 4-position, presented as the hydrochloride salt 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride , transforms this stable core into a versatile and highly valuable building block for organic synthesis. Its unique combination of a rigid heterocyclic system and a nucleophilic primary amine allows for the strategic construction of diverse molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition.

This comprehensive guide, designed for the discerning researcher, moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, providing not just the "how" but the "why," to empower chemists to rationally design and execute synthetic strategies. The protocols herein are presented as self-validating systems, with an emphasis on achieving high yields and purity.

Core Applications: A Gateway to Molecular Diversity

The primary utility of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride lies in the reactivity of its primary amine. This functional group serves as a versatile handle for a variety of transformations, most notably in the formation of amides, sulfonamides, and for its potential use in constructing more complex heterocyclic systems.

Amide Bond Formation: The Workhorse Reaction

The most prevalent application of this synthon is in the formation of amide bonds. This reaction allows for the coupling of the quinolinone core to a vast array of carboxylic acids, thereby enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The resulting N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide derivatives have shown promise as anti-cancer agents.

Mechanistic Insight: The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature. Therefore, activation of the carboxylic acid is necessary. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the quinolinone, leading to the formation of the desired amide and a urea byproduct. The addition of coupling additives like 1-hydroxybenzotriazole (HOBt) can further enhance the efficiency of the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization. Since the starting material is a hydrochloride salt, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to liberate the free amine for the reaction to proceed.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines a robust and widely applicable method for the synthesis of N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide derivatives.

Materials
Reagent/SolventMolecular Weight ( g/mol )Typical EquivalentsPurpose
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride212.661.0Starting Material
Carboxylic AcidVaries1.1Coupling Partner
EDC (EDCI)191.701.2Coupling Reagent
HOBt135.131.1Coupling Additive
DIPEA or TEA129.24 / 101.192.2Base
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)84.93 / 73.09-Solvent
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HOBt (1.1 eq.).

  • Solvent Addition: Add anhydrous DCM or DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Base Addition: Add DIPEA or TEA (2.2 eq.) to the suspension and stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq.) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.

Amide_Coupling_Workflow A 1. Add Reactants: Quinolinone·HCl, Carboxylic Acid, HOBt B 2. Add Solvent (DCM or DMF) A->B C 3. Add Base (DIPEA or TEA) B->C D 4. Add EDC·HCl C->D E 5. Stir at RT (12-24h) D->E F 6. Aqueous Work-up E->F G 7. Column Chromatography F->G H Pure Amide Product G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Pictet-Spengler Reaction: A Potential Avenue for Complex Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[1][2][3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. The 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, with its "benzylic amine"-like structure, is a promising candidate for this transformation, which could lead to novel, rigid tricyclic scaffolds of significant interest in drug discovery. While specific examples utilizing this exact substrate are not prevalent in the literature, the general principles of the Pictet-Spengler reaction can be applied.

Mechanistic Considerations: The reaction is initiated by the formation of a Schiff base between the primary amine of the quinolinone and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an iminium ion. This highly electrophilic species then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring of the quinolinone nucleus, followed by rearomatization to yield the cyclized product. The success of this reaction is contingent on the nucleophilicity of the quinolinone ring system.

Protocol 2: Exploratory Protocol for the Pictet-Spengler Reaction

This protocol provides a starting point for investigating the Pictet-Spengler reaction with 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. Optimization of the acid catalyst, solvent, and temperature will likely be necessary for different carbonyl coupling partners.

Materials
Reagent/SolventMolecular Weight ( g/mol )Typical EquivalentsPurpose
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride212.661.0Starting Material
Aldehyde or KetoneVaries1.2Coupling Partner
Trifluoroacetic Acid (TFA)114.0210-50 mol% or as solventAcid Catalyst
Dichloromethane (DCM) or Toluene84.93 / 92.14-Solvent
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (1.0 eq.) in anhydrous DCM or toluene.

  • Carbonyl Addition: Add the aldehyde or ketone (1.2 eq.) to the suspension.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) to the mixture. The amount of TFA can be varied from catalytic (10 mol%) to solvent quantities depending on the reactivity of the substrates.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (40-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired fused heterocyclic product.

Pictet_Spengler_Mechanism cluster_0 Pictet-Spengler Reaction Pathway Start Quinolinone Amine + Aldehyde/Ketone SchiffBase Formation of Schiff Base Start->SchiffBase -H₂O IminiumIon Protonation to Iminium Ion (H+) SchiffBase->IminiumIon +H⁺ Cyclization Intramolecular Electrophilic Attack IminiumIon->Cyclization Product Fused Heterocyclic Product Cyclization->Product -H⁺

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Future Directions and Emerging Applications

The synthetic utility of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is far from exhausted. Its application in more complex synthetic strategies is an area ripe for exploration.

  • Multicomponent Reactions (MCRs): The primary amine functionality makes this compound an ideal candidate for inclusion in MCRs, such as the Ugi or Passerini reactions. This would allow for the rapid generation of highly complex and diverse molecular libraries from simple starting materials.

  • Synthesis of Fused Heterocycles: Beyond the Pictet-Spengler reaction, the aminomethyl group can serve as a linchpin for the construction of other fused ring systems. For example, condensation with β-dicarbonyl compounds could lead to the formation of novel pyrimido[4,5-c]quinoline derivatives.

  • Kinase Inhibitor Scaffolds: The quinolinone core is a well-established scaffold in the design of kinase inhibitors. The aminomethyl group provides a convenient attachment point for side chains that can be tailored to target the specific pockets of various kinase enzymes.

Conclusion

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a powerful and versatile building block in modern organic synthesis. Its strategic importance in the construction of medicinally relevant molecules, particularly in the field of oncology, cannot be overstated. The protocols and insights provided in this guide are intended to serve as a foundation for further innovation, empowering researchers to harness the full synthetic potential of this valuable synthon. As the quest for novel therapeutics continues, the creative application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of life-saving medicines.

References

  • Patel, S. V., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117. [Available at: [Link]]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Available at: [Link]]

  • Han, S., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Available at: [Link]]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Available at: [Link]]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190. [Available at: [Link]]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Available at: [Link]]

  • Stöckigt, J., et al. (2011). The Pictet–Spengler reaction in nature and in organic synthesis. Angewandte Chemie International Edition, 50(37), 8538-8564. [Available at: [Link]]

  • László, F. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(7), 1143. [Available at: [Link]]

  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Available at: [Link]]

  • Cioc, R. C., et al. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Available at: [Link]]

  • Paul, S., & Das, A. R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21356-21385. [Available at: [Link]]

  • Afzal, O., et al. (2015). Quinoline: A versatile nucleus in medicinal chemistry. BioMed research international, 2015. [Available at: [Link]]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Available at: [Link]]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Available at: [Link]]

Sources

Method

Application Notes and Protocols: 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride in Medicinal Chemistry

Introduction: The Quinolinone Scaffold in Modern Drug Discovery The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic framework provides a versatile scaffold for the design of molecules with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The 1,2-dihydroquinolin-2-one variant, in particular, has emerged as a privileged scaffold in the development of targeted therapies. This application note focuses on a key derivative, 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, and its burgeoning applications in two critical areas of therapeutic research: anticoagulation and oncology.

The strategic placement of an aminomethyl group at the 4-position of the dihydroquinolin-2-one core creates a key interaction point for various biological targets. This guide provides an in-depth exploration of the medicinal chemistry applications of this compound, complete with detailed protocols for its synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

Part 1: Anticoagulant Applications - Targeting Factor XIa

Scientific Rationale: A Safer Approach to Anticoagulation

Thrombotic disorders are a leading cause of morbidity and mortality worldwide. Traditional anticoagulants, while effective, are often associated with a significant risk of bleeding. Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for developing safer anticoagulants.[4] Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced impact on hemostasis, thereby minimizing bleeding risks. The 4-(aminomethyl)-1,2-dihydroquinolin-2-one scaffold has proven to be an excellent starting point for the design of potent and selective FXIa inhibitors.[4]

Experimental Workflow: From Synthesis to Anticoagulant Profiling

The development of a novel anticoagulant based on the 4-(aminomethyl)-1,2-dihydroquinolin-2-one scaffold follows a logical progression from chemical synthesis to in vitro and ex vivo evaluation of its anticoagulant properties.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation s1 Synthesis of 4-(bromomethyl)quinolin-2(1H)-one s2 Amination Reaction s1->s2 s3 Hydrochloride Salt Formation s2->s3 e1 Purified Enzyme Assay (Chromogenic) s3->e1 Test Compound e2 Plasma-Based Clotting Assay (aPTT) e1->e2 e3 Selectivity Profiling e2->e3

Caption: Workflow for the development of 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride as an anticoagulant.

Protocol 1: Synthesis of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride

This protocol outlines a three-step synthesis starting from acetoacetanilide.

Step 1: Synthesis of 4-(bromomethyl)quinolin-2(1H)-one [2]

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetoacetanilide (1 equivalent) in glacial acetic acid. Add a catalytic amount of iodine.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice. Filter the resulting solid, wash thoroughly with cold water, and dry to obtain 3-oxo-3-(phenylamino)propanoyl bromide.

  • Cyclization: Add the crude bromide (1 g) to concentrated sulfuric acid (2 mL) and heat at 90-100 °C for 2 hours.

  • Purification: Pour the reaction mixture into crushed ice. The crude product precipitates and is recrystallized from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one as an off-white solid.[2]

Step 2: Synthesis of 4-(aminomethyl)-1,2-dihydroquinolin-2-one

  • Reaction Setup: Dissolve 4-(bromomethyl)quinolin-2(1H)-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Amination: Add an excess of a protected amine source, such as potassium phthalimide, and heat the mixture to facilitate the Gabriel synthesis. Alternatively, use a large excess of ammonia in a sealed tube or an appropriate primary amine.

  • Deprotection (if necessary): If a protected amine was used (e.g., phthalimide), deprotect using hydrazine hydrate in ethanol under reflux.

  • Purification: After completion of the reaction (monitored by TLC), perform an appropriate work-up, which may include extraction and column chromatography on silica gel to isolate the pure 4-(aminomethyl)-1,2-dihydroquinolin-2-one.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified 4-(aminomethyl)-1,2-dihydroquinolin-2-one in a minimal amount of a suitable solvent like methanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with a small amount of the non-polar solvent, and dry under vacuum to obtain 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.

Protocol 2: In Vitro Evaluation of Factor XIa Inhibition

A. Chromogenic Assay for IC50 Determination

This assay quantifies the direct inhibitory effect of the compound on purified FXIa.

  • Reagent Preparation:

    • Prepare a stock solution of 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer (e.g., Tris-Buffered Saline, pH 7.4) to create a range of concentrations.

    • Prepare a solution of human FXIa in assay buffer.

    • Prepare a solution of a chromogenic substrate for FXIa (e.g., S-2366) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the compound dilutions to the wells. Include a control with buffer and DMSO (no inhibitor).

    • Add the human FXIa solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately monitor the change in absorbance at 405 nm at 37°C for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

B. Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the compound's effect on the intrinsic and common coagulation pathways.

  • Sample Preparation:

    • Spike normal pooled human plasma with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Assay Procedure (using an automated coagulometer):

    • Pipette the plasma samples into cuvettes.

    • Add the aPTT reagent (e.g., containing ellagic acid as an activator) to the plasma and incubate for 3-5 minutes at 37°C.

    • Initiate clotting by adding a pre-warmed calcium chloride solution.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Plot the clotting time against the compound concentration. The concentration required to double the baseline clotting time (2x aPTT) is a common metric.

Data Presentation: Anticoagulant Activity of Quinolinone Derivatives
Compound DerivativeTargetAssayIC50 / Ki2x aPTT (µM)Reference
Tetrahydroquinoline DerivativeFXIaKi0.20 nM2.2 (human plasma)[4]
6-chloro-quinolin-2-one DerivativeFXIaIC5015 nM6.8[5]
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one DerivativeFXIaIC502 µMNot Reported[4]
Mechanism of Action: Inhibition of the Intrinsic Coagulation Cascade

4-(Aminomethyl)-1,2-dihydroquinolin-2-one derivatives act as direct, competitive inhibitors of Factor XIa. The aminomethyl group often plays a crucial role in binding to the S1 pocket of the enzyme's active site.

G cluster_pathway Intrinsic Coagulation Pathway cluster_inhibitor Inhibitor Action FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin inhibitor 4-(Aminomethyl)-1,2-dihydro- quinolin-2-one HCl inhibitor->FXIa Inhibits

Caption: Inhibition of the intrinsic coagulation cascade by targeting Factor XIa.

Part 2: Anticancer Applications - A Multifaceted Approach

Scientific Rationale: Targeting Cancer Cell Proliferation

The quinolinone scaffold is also a versatile platform for the development of anticancer agents.[2] Derivatives of 4-(aminomethyl)quinolin-2(1H)-one have demonstrated cytotoxic activity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted and can include DNA intercalation, inhibition of key protein kinases involved in cell proliferation and survival, and induction of apoptosis.[2]

Protocol 3: Evaluation of In Vitro Anticancer Activity

A. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, such as the A549 human lung adenocarcinoma cell line.[2]

  • Cell Culture and Seeding:

    • Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation: Cytotoxicity of Quinolinone Derivatives
Compound DerivativeCell LineAssayIC50 (µg/mL)Reference
Quinazolinone-Chalcone Hybrid C7A549 (Lung Cancer)MTT48.22[6]
Quinazolinone-Chalcone Hybrid C4A549 (Lung Cancer)MTT33.98[6]
Pyrazole Derivative 2A549 (Lung Cancer)MTT220.20 µM[7]

Note: Data for the specific 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is not publicly available, hence data for structurally related compounds are presented for context.

Potential Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives can be attributed to several mechanisms. One prominent hypothesis is their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

G cluster_mechanism Anticancer Mechanism compound Quinolinone Derivative dna DNA Double Helix compound->dna Intercalates replication DNA Replication compound->replication Inhibits transcription Transcription compound->transcription Inhibits cell_cycle Cell Cycle Progression replication->cell_cycle transcription->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis cell_cycle->apoptosis Induces

Caption: Proposed mechanism of anticancer action via DNA intercalation.

Conclusion and Future Directions

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride and its derivatives represent a highly promising class of compounds in medicinal chemistry. As demonstrated, this scaffold provides a robust foundation for the development of novel anticoagulants with a potentially improved safety profile by targeting Factor XIa. Furthermore, its demonstrated cytotoxicity against cancer cell lines highlights its potential in the development of new anticancer therapeutics. The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to explore and advance the therapeutic potential of this versatile chemical entity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as elucidating the precise molecular interactions with their biological targets to enable rational drug design and development.

References

  • Sharma, P., & Kumar, A. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117. [Link]

  • Głowacka, I. E., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6299. [Link]

  • Pinto, D. J., et al. (2014). Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors. Journal of Medicinal Chemistry, 57(3), 744-757. [Link]

  • Murugavel, S., et al. (2018). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. Structural Chemistry, 29(5), 1489-1501. [Link]

  • Azzman, N. N., et al. (2022). % Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. ResearchGate. [Link]

  • Kappe, C. O. (2000). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Molecules, 5(1), 84-93. [Link]

  • Arora, P. K., et al. (2023). SYNTHESIS, In-vitro CYTOTOXICITY AND IN SILICO INVESTIGATIONS OF QUINAZOLINONE INTEGRATED CHALCONES: AS NOVEL POTENTIAL DUAL-TAR. RASAYAN Journal of Chemistry, 16(3), 1104-1115. [Link]

  • Yıldırım, S., et al. (2020). Flow cytometric analysis of A549 cells treated with IC50 values of... ResearchGate. [Link]

  • Nikolova, S., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molbank, 2021(3), M1261. [Link]

  • Khan, M., et al. (2023). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects. Molecules, 28(6), 2749. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Romero-Estudillo, I., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4847. [Link]

  • Zobova, A. V., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 362. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. [Link]

  • Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(11), 3326. [Link]

  • Medvedev, G. A., et al. (2023). New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. International Journal of Molecular Sciences, 24(17), 13203. [Link]

  • Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(11), 3326. [Link]

  • Romero, E. L., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Medvedev, G. A., et al. (2019). New factor Xa inhibitors based on 1,2,3,4-tetrahydroquinoline developed by molecular modelling. Journal of Molecular Graphics and Modelling, 89, 215-224. [Link]

  • Marsicano, V., et al. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(2), 384-395. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-154. [Link]

  • Nowakowska, Z., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

  • Huang, C., et al. (2024). Design, synthesis and biological evaluation of 6-chloro-quinolin-2-one derivatives as novel FXIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129610. [Link]

  • Zobova, A. V., et al. (2024). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. ResearchGate. [Link]

  • Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(5), x160997. [Link]

  • Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. [Link]

Sources

Application

Application Note: Advanced Conjugation Strategies for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride

Introduction & Mechanistic Rationale 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (commonly referred to as 4-aminomethylcarbostyril hydrochloride) is a highly versatile, fluorogenic pharmacophore. Its structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (commonly referred to as 4-aminomethylcarbostyril hydrochloride) is a highly versatile, fluorogenic pharmacophore. Its structural core is widely utilized in the development of atypical antipsychotics, fluorescent probes, and bioactive coordination complexes.

Because the compound is supplied as a stable hydrochloride salt, the primary amine group is protonated ( −CH2​NH3+​ ), rendering it non-nucleophilic. Successful conjugation relies on a critical causal principle : the amine must be selectively neutralized in situ to expose its lone pair without triggering premature degradation or side reactions.

This guide details the two most robust conjugation workflows for this molecule:

  • Schiff Base Condensation: For the synthesis of multidentate ligands used in transition metal and lanthanide complexation [1].

  • Amide Bond Formation: For the covalent tagging of biomolecules or the synthesis of complex drug architectures via EDC/NHS coupling.

Conjugation Strategy I: Schiff Base Condensation (Ligand Synthesis)

Reacting the aminomethyl group with aromatic aldehydes (e.g., salicylaldehyde or o-vanillin) yields Schiff bases (imines). These imines act as potent bidentate or tridentate ligands that coordinate with metal ions like Cu(II), Ni(II), and Lanthanides, forming complexes with enhanced antimicrobial and antitumor properties [2].

Mechanistic Causality

Ethanol is specifically chosen as the reaction solvent. It solubilizes the starting materials but acts as an anti-solvent for the resulting Schiff base. As the imine forms, it precipitates out of solution, which thermodynamically drives the equilibrium forward (Le Chatelier’s Principle) and simplifies downstream purification. A catalytic amount of glacial acetic acid is added to increase the electrophilicity of the aldehyde carbonyl without fully protonating the newly liberated primary amine.

SchiffBase A 4-(Aminomethyl)carbostyril HCl Salt B Neutralization (TEA / NaOAc) A->B C Aldehyde Addition (e.g., Salicylaldehyde) B->C D Reflux in Ethanol (Acid Catalyst) C->D E Schiff Base Ligand (Imine Formation) D->E - H2O F Metal Complexation (MCl2 / M(NO3)3) E->F G Bioactive Metal Complex F->G

Figure 1: Workflow for the synthesis of carbostyril-derived Schiff base ligands and metal complexes.

Step-by-Step Protocol: Synthesis of Salicylidene-4-aminomethylcarbostyril (SAMC)

Self-Validating Checkpoint: The reaction is visually self-validating; the solution will transition from clear to a deep yellow/orange suspension as the imine precipitates.

  • Neutralization: Suspend 10 mmol of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl in 30 mL of absolute ethanol. Add 12 mmol (1.2 eq) of Triethylamine (TEA) dropwise while stirring at room temperature for 15 minutes to liberate the free base.

  • Condensation: Add 10 mmol (1.0 eq) of salicylaldehyde dropwise to the mixture.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 to 4 hours. Monitor via TLC (Eluent: Chloroform/Methanol 9:1) until the primary amine spot disappears.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation.

  • Purification: Filter the solid precipitate under vacuum, wash with 10 mL of ice-cold ethanol followed by diethyl ether, and dry under a vacuum desiccator.

Conjugation Strategy II: Amide Bond Formation (Bioconjugation)

For attaching the carbostyril fluorophore to peptides, antibodies, or other carboxyl-containing pharmacophores, amide coupling is the gold standard.

Mechanistic Causality

Direct reaction of a carboxylic acid with an amine requires extreme heat, which degrades biomolecules. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). EDC activates the carboxylate to form an O-acylisourea intermediate. If left alone, this intermediate rapidly hydrolyzes or rearranges into an unreactive N-acylurea. NHS intentionally intercepts this intermediate to form a semi-stable NHS-ester, which selectively and efficiently reacts with the neutralized carbostyril amine at physiological or slightly basic pH (7.5–8.5).

AmideCoupling RCOOH Carboxylic Acid (Biomolecule/Tag) Activation Activation (EDC + NHS) RCOOH->Activation NHSEster NHS-Ester Intermediate (Highly Reactive) Activation->NHSEster - H2O Coupling Nucleophilic Attack (pH 7.5 - 8.5) NHSEster->Coupling Amine 4-(Aminomethyl)carbostyril (Nucleophile) Amine->Coupling Neutralized Base Conjugate Stable Amide Conjugate (Target Compound) Coupling->Conjugate - NHS

Figure 2: Reaction pathway for EDC/NHS-mediated amide conjugation of the carbostyril fluorophore.

Step-by-Step Protocol: EDC/NHS Amide Coupling

Self-Validating Checkpoint: The formation of a water-soluble urea byproduct from EDC confirms the activation step has occurred.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (or PBS buffer if conjugating to a protein). Add 1.5 eq of EDC-HCl and 1.5 eq of NHS. Stir at room temperature for 2 hours.

  • Amine Preparation: In a separate vial, dissolve 1.2 eq of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl in DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to fully deprotonate the amine.

  • Coupling: Add the neutralized carbostyril solution to the activated NHS-ester solution dropwise.

  • Incubation: Stir the reaction mixture overnight (12–16 hours) at room temperature under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with water. Extract the target conjugate using ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Analytical Validation & Data Interpretation

To ensure the integrity of the conjugated products, quantitative spectral data must be acquired. The table below summarizes the expected analytical signatures that confirm successful conjugation versus unreacted precursors.

Conjugate TypeAnalytical MethodKey Spectral SignaturesFunctional Purpose
Schiff Base (Imine) FT-IRAppearance of strong ν(C=N) band at 1600–1630 cm⁻¹; Disappearance of primary amine ν(N−H) bands at ~3300 cm⁻¹.Confirms condensation; creates bidentate/tridentate ligand for metal coordination.
Schiff Base (Imine) ¹H-NMR (DMSO-d₆)Sharp singlet at δ 8.2–8.6 ppm (azomethine proton, -CH=N-).Verification of complete conversion; downfield shift caused by electronegative nitrogen.
Amide Conjugate FT-IRStrong ν(C=O) amide I band at 1650 cm⁻¹; ν(N−H) amide II band at 1550 cm⁻¹.Confirms stable covalent linkage for biological tagging.
Amide Conjugate ¹H-NMR (DMSO-d₆)Triplet at δ 8.0–8.5 ppm (amide -NH-), coupling with the adjacent -CH₂- protons.Direct confirmation of amide bond formation.
Metal Complex UV-Vis / EPRd-d transition bands > 500 nm; Paramagnetic shifts (for Cu²⁺, Co²⁺).Confirms metal coordination; yields bioactive agent.

References

  • Synthesis, spectral characterization and biological evaluation of some Lanthanide(III) complexes of Schiff bases of carbostyril derivatives Source: Main Group Chemistry, Taylor & Francis URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(Aminomethyl)-1,2-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS: 132973-42-3). Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: I've received my vial of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. What are the key structural features I should be aware of regarding its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride has two key features that dictate its behavior in solution:

  • The Quinolinone Core: The core structure is a quinolinone, which is a bicyclic aromatic heterocycle. These structures are often planar and lipophilic, which can lead to poor aqueous solubility due to unfavorable interactions with water molecules.[1]

  • The Aminomethyl Group & Hydrochloride Salt Form: The molecule possesses a primary aminomethyl group, which is a weak base. To enhance its aqueous solubility, the compound is supplied as a hydrochloride (HCl) salt.[2] This means the amino group is protonated (–CH₂–NH₃⁺), forming a more polar, water-soluble species compared to its neutral, free-base form (–CH₂–NH₂).[3]

The central challenge arises because the solubility of this salt is highly dependent on the pH of the solution.

Q2: What is the best solvent to use for preparing an initial stock solution?

A2: The choice of a primary solvent depends on the final application.

  • For Aqueous Buffers: Given that the compound is a hydrochloride salt, the first solvent to try should be water or an acidic buffer (e.g., pH 2-5). The acidic conditions will help keep the aminomethyl group in its protonated, more soluble state.[4] However, the intrinsic solubility of the quinolinone core may still limit the maximum achievable concentration.

  • For Organic Stock Solutions: Dimethyl sulfoxide (DMSO) is the most common and effective co-solvent for quinoline derivatives due to its ability to dissolve a wide range of compounds.[1] It is an excellent choice for creating a high-concentration stock (e.g., 10-100 mM) that can then be diluted into your final aqueous experimental medium.

Initial Dissolution Protocol:

  • Add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[1]

  • Gentle warming (e.g., to 37°C) can also be applied, but use caution as excessive heat may degrade the compound.[1]

  • A successfully prepared stock solution should be a clear, particle-free liquid.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS at pH 7.4). What is happening?

A3: This is the most common problem encountered and is known as co-solvent precipitation. When the high-concentration DMSO stock is diluted into an aqueous medium, the local concentration of DMSO drops sharply. The aqueous buffer cannot maintain the solubility of the lipophilic compound, causing it to "crash out" of the solution.[1]

Furthermore, at a neutral pH like 7.4, the protonated aminomethyl group (–CH₂–NH₃⁺) can deprotonate to its neutral, free-base form (–CH₂–NH₂), which is significantly less water-soluble, exacerbating the precipitation.

Follow this systematic workflow to troubleshoot this issue:

G start Start: Compound precipitates upon dilution of DMSO stock into aqueous buffer (pH 7.4) q1 Is the final concentration essential? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is a higher final DMSO concentration acceptable? a1_yes->q2 step1_no Lower the final concentration. Serially dilute to find the max solubility in your final medium. a1_no->step1_no q3 Is lowering the pH of your final buffer acceptable? a1_no->q3 end Solution Achieved step1_no->end q2->a1_no a2_yes Yes q2->a2_yes   step2_yes Increase final DMSO %. (e.g., from 0.1% to 0.5%). Always run a vehicle control. a2_yes->step2_yes a2_no No step2_yes->end a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   step3_yes Lower buffer pH to < 6.0. This keeps the amino group protonated and more soluble. a3_yes->step3_yes step4_no Use Advanced Techniques: - Surfactants (e.g., Tween-80) - Complexation (e.g., HP-β-CD) a3_no->step4_no step3_yes->end step4_no->end G cluster_0 Low pH (e.g., pH < 6.0) cluster_1 High pH (e.g., pH > 8.0) Soluble [R-NH₃]⁺Cl⁻ (Protonated Salt Form) HIGHLY SOLUBLE Insoluble R-NH₂ + H⁺ (Neutral Free-Base) POORLY SOLUBLE Soluble->Insoluble + OH⁻ - H₂O

Caption: pH-dependent equilibrium of the compound.

Q5: My assay is sensitive to pH and high concentrations of organic solvents. What are some advanced, assay-compatible solubilization methods?

A5: When standard methods are not compatible with your experiment, you can explore formulation-based approaches. These are commonly used in drug development to enhance the solubility of challenging compounds. [5][6]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate your compound, increasing its apparent solubility. [7]Start with low concentrations (e.g., 0.01% - 0.1%) and ensure they do not interfere with your assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from water and increasing their solubility. [3]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

MethodTypical Starting ConcentrationKey Advantage
Co-solvents (DMSO) < 1% (final)High stock concentration possible.
pH Adjustment pH < 6.0Very effective for basic compounds.
Surfactants (Tween® 80) 0.01% - 0.1% (w/v)Generally well-tolerated in cell-based assays.
Cyclodextrins (HP-β-CD) 1% - 5% (w/v)Can significantly increase solubility with low toxicity.

Table 1. Comparison of common solubilization strategies.

Q6: How can I be certain that my solubilization method is not interfering with my experimental results?

A6: This is a critical point for ensuring data integrity. The agent used to dissolve your compound (the "vehicle") can have its own biological effects.

You must always run a "vehicle control" group. [1]

  • What it is: The vehicle control is a sample that is treated with the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO in media, or 2% HP-β-CD in buffer) as your experimental samples, but without the 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.

  • Why it's important: By comparing the results of the vehicle control to your untreated (negative) control, you can determine if the solubilization agent itself is causing any background effects. Any effect seen in your drug-treated group must be significantly different from the vehicle control group to be considered a true effect of the compound.

Q7: What are the recommended handling and storage conditions for this compound?

A7: Proper handling and storage are essential to maintain the integrity of the compound.

  • Solid Compound: The lyophilized powder should be stored in a tightly sealed container in a cool, dry, well-ventilated place, protected from light. [8][9][10]Storing at room temperature is generally acceptable for the solid hydrochloride salt.

  • Stock Solutions:

    • DMSO Stocks: Store at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation.

    • Aqueous Stocks: Aqueous solutions are generally less stable. It is recommended to prepare them fresh for each experiment. If you must store them, filter-sterilize and store at 4°C for short periods (1-2 days), but validate that the compound remains in solution and does not degrade.

Experimental Protocol: Empirical Determination of Aqueous Solubility

This protocol allows you to determine the maximum solubility of your compound in a specific buffer of interest.

Materials:

  • 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

  • Your chosen aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 6.0)

  • Microcentrifuge tubes

  • Vortexer

  • Rotating shaker/incubator

  • Microcentrifuge

  • HPLC or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 1-2 mg).

  • Add a defined volume of your buffer (e.g., 1 mL).

  • Vortex vigorously for 2 minutes.

  • Place the tube on a rotating shaker at a controlled temperature (e.g., 25°C or 37°C) and equilibrate for 24 hours to ensure the solution is saturated. [11]5. After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with your buffer to a concentration that falls within the linear range of your analytical method (HPLC or spectrophotometry).

  • Determine the concentration of the diluted supernatant.

  • Calculate the original concentration in the undiluted supernatant. This value represents the equilibrium solubility of the compound in that specific buffer and at that temperature.

References
  • BenchChem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Parikh, T., & Sandhu, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Merck. (n.d.). 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride.
  • Key Organics. (2017). Safety Data Sheet.
  • Polysciences, Inc. (n.d.). Product Hazard, Handling & Storage Codes.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Keser, G. (2012).
  • NextSDS. (n.d.). 4-(aminomethyl)-1,2-dihydroquinolin-2-one — Chemical Substance Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet 2(1H)-Quinolinone.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Sapphire Bioscience. (n.d.). 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride.
  • Sapphire Bioscience. (n.d.). 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.
  • Parvatkar, P. T., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC.
  • Merck. (n.d.). 4-(aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride.
  • PubChem. (n.d.). 4-Amino-1,2-dihydroquinolin-2-one.
  • PubChemLite. (n.d.). 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride.
  • Molecules. (2023). 4-Hydroxy-2(1H)
  • SciSpace. (2012). Study of pH-dependent drugs solubility in water.
  • ResearchGate. (2026). (PDF) Study of pH-dependent drugs solubility in water.
  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.

Sources

Optimization

Optimizing HPLC Mobile Phase for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride: A Technical Support Guide

Welcome to the technical support center for the chromatographic analysis of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. As a polar, basic molecule, it presents unique challenges that require a systematic and well-understood approach to mobile phase optimization. This document provides in-depth, experience-based guidance, troubleshooting workflows, and validated protocols to ensure robust and reproducible results.

Understanding the Analyte: Physicochemical Profile

The first step in any method development is to understand the physicochemical properties of the analyte. 4-(Aminomethyl)-1,2-dihydroquinolin-2-one is a primary amine, making its behavior in reversed-phase (RP) HPLC highly dependent on the mobile phase pH.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical Structure of 4-(Aminomethyl)-1,2-dihydroquinolin-2-oneThe structure contains a primary amine (basic), a lactam (amide-like) group, and a quinolinone core. The primary amine is the most critical functional group for mobile phase optimization. The aromatic core provides a good UV chromophore for detection.
Molecular Formula C₁₀H₁₁ClN₂O[1]---
Molecular Weight 210.66 g/mol [1]---
Form Hydrochloride SaltThe compound is supplied as a salt, meaning the basic amine is already protonated (charged). This enhances its water solubility but can lead to poor retention in standard RPLC.
Estimated pKa ~9-10 (for the primary amine)This is the most critical parameter. The analyte's charge state, and therefore its retention and peak shape, will be highly sensitive to mobile phase pH in the range of 8-11.
Estimated Polarity High (Low logP)The compound is polar and will likely be poorly retained on traditional C18 columns with high organic content in the mobile phase. Highly aqueous mobile phases may be required.[2][3]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the analysis of this and similar basic compounds.

Q1: What is the best starting point for mobile phase pH?

A1: The choice of pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[4] You must operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure a single, stable ionization state.[5][6][7]

  • Low pH (Acidic) Approach (pH 2.5 - 3.5): This is the most common and often recommended starting point. At this pH, the primary amine (pKa ~9-10) will be fully and consistently protonated (R-NH₃⁺). This ensures stable retention, although the high polarity of the charged form may lead to short retention times. This approach also protonates residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[8]

  • High pH (Basic) Approach (pH > 10.5): Working at a high pH deprotonates the primary amine, rendering it neutral (R-NH₂). This significantly increases its hydrophobicity and, consequently, its retention on a reversed-phase column.[4][9] Crucially, this approach requires a specialized, pH-stable HPLC column designed to withstand basic conditions, as traditional silica columns will rapidly degrade at pH > 8.[10]

Q2: My peak is exhibiting significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds is almost always caused by secondary interactions between the positively charged analyte (R-NH₃⁺) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[11]

Solutions:

  • Lower the Mobile Phase pH: As described above, a pH of ~3 will protonate the silanols (Si-OH), eliminating the ionic interaction site and dramatically improving peak shape.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols and improve peak symmetry.[12]

  • Add a Competing Base: Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can improve the peak shape of basic compounds.[13] The TEA acts as a competing base, binding to the active silanol sites and preventing the analyte from interacting with them.

  • Use a Modern, High-Purity Column: Modern columns are manufactured with high-purity silica that has fewer accessible silanol groups and are often protected with advanced end-capping. This inherently reduces peak tailing for basic analytes.

Q3: The analyte has very poor retention, even with a low percentage of organic solvent. How can I increase its retention time?

A3: Poor retention is expected for this polar compound, especially at low pH where it is charged and highly water-soluble.

Strategies to Increase Retention:

  • Decrease Organic Solvent Strength: This is the most straightforward approach. Reduce the percentage of acetonitrile or methanol in the mobile phase.[9] Be cautious of using highly aqueous mobile phases (<5% organic) with traditional C18 columns, as this can cause "phase collapse" or "dewetting," leading to irreproducible retention times.[14] If necessary, use a column specifically designed for use in highly aqueous conditions.

  • Switch to a High pH Mobile Phase: As mentioned in A1, neutralizing the amine at high pH will make the analyte more hydrophobic and significantly increase retention.[4]

  • Use an Ion-Pairing Reagent: This technique is specifically designed to retain charged analytes in reversed-phase mode.[9] An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is added to the mobile phase. It forms a neutral, hydrophobic complex with the protonated analyte, which can then be retained by the non-polar stationary phase.[15]

  • Change the Stationary Phase: Consider a column with a different selectivity, such as a Phenyl or polar-embedded phase, which can offer alternative interaction mechanisms and improved retention for polar compounds.[7]

Q4: My retention times are drifting or are not reproducible. What are the likely causes?

A4: Retention time instability is often related to the mobile phase pH being too close to the analyte's pKa or inadequate buffering.

  • Cause: If the mobile phase pH is within ~1.5 units of the analyte's pKa, small, inadvertent changes in pH (e.g., from atmospheric CO₂ absorption, inaccurate preparation) will cause significant shifts in the analyte's ionization state, leading to drastic changes in retention time.[16]

  • Solution: Ensure your mobile phase pH is well-controlled by a suitable buffer and is at least 2 pH units away from the analyte's pKa.

  • Other Causes: Insufficient column equilibration between gradient runs, temperature fluctuations, or buffer precipitation can also cause drift. Always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q5: Which buffer should I choose for my mobile phase?

A5: A buffer is most effective at a pH within +/- 1 unit of its pKa.[7][13] The buffer must also be soluble in the mobile phase mixture and compatible with your detector (e.g., volatile buffers for LC-MS).

BufferpKa(s)Useful pH RangeUV Cutoff (approx.)Comments
Phosphate 2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2~200 nmExcellent choice for low pH UV methods. Poorly soluble in high concentrations of acetonitrile.[6]
Formate 3.82.8 - 4.8~210 nmVolatile and an excellent choice for LC-MS applications.[16]
Acetate 4.83.8 - 5.8~210 nmVolatile and suitable for LC-MS.[8]
Ammonium Bicarbonate 9.2 (as HCO₃⁻)8.2 - 10.2~200 nmVolatile buffer suitable for high-pH LC-MS methods.

Troubleshooting Guide: A Systematic Workflow

Effective troubleshooting requires a logical process to diagnose and resolve issues. This section provides a workflow for tackling one of the most common challenges: poor peak shape.

Workflow: Diagnosing and Resolving Poor Peak Shape

This workflow guides the user from the initial observation of a distorted peak to a validated solution.

G cluster_observe 1. Observation cluster_identify 2. Identification cluster_diagnose 3. Diagnosis & Solution Observe Poor Peak Shape Observed Identify Identify Peak Shape Issue Observe->Identify Tailing Tailing Peak Identify->Tailing Fronting Fronting Peak Identify->Fronting Splitting Split Peak Identify->Splitting TailingCause Likely Cause: Secondary Silanol Interactions or pH near pKa Tailing->TailingCause FrontingCause Likely Cause: Column Overload or Sample Solvent too Strong Fronting->FrontingCause SplittingCause Likely Cause: Partially Blocked Frit or Sample/Mobile Phase Mismatch Splitting->SplittingCause TailingSol1 Solution A: Lower pH to 2.5-3.0 TailingCause->TailingSol1 Check pH TailingSol2 Solution B: Use high-purity, end-capped column TailingCause->TailingSol2 Check Column TailingSol3 Solution C: Increase buffer strength or add competing base (TEA) TailingCause->TailingSol3 Modify Mobile Phase FrontingSol1 Solution A: Dilute the sample FrontingCause->FrontingSol1 Check Concentration FrontingSol2 Solution B: Reduce injection volume FrontingCause->FrontingSol2 Check Volume FrontingSol3 Solution C: Dissolve sample in initial mobile phase FrontingCause->FrontingSol3 Check Solvent SplittingSol1 Solution A: Filter sample and mobile phase SplittingCause->SplittingSol1 Check for Particulates SplittingSol2 Solution B: Backflush the column SplittingCause->SplittingSol2 Column Maintenance SplittingSol3 Solution C: Ensure sample is fully dissolved in mobile phase SplittingCause->SplittingSol3 Check Sample Prep

Caption: Troubleshooting workflow for poor HPLC peak shape.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for developing a robust HPLC method for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.

Protocol 1: Initial Method Development using an Acidic Mobile Phase

This protocol aims to achieve good peak shape and stable retention by keeping the analyte in a fully protonated state.

  • Column Selection:

    • Choose a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm). These columns minimize silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 2.8 using phosphoric acid. Filter through a 0.22 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Self-Validation Check: The pH is more than 6 units away from the estimated pKa of the analyte, ensuring it remains fully protonated. The phosphate buffer is highly effective in this pH range.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine λmax by scanning).

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve the sample in Mobile Phase A or a water/acetonitrile mixture that matches the initial gradient conditions.

  • Gradient Elution:

    • Start with a scouting gradient to determine the approximate elution time.

    • Initial Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Causality: This wide gradient will ensure the compound elutes and gives a starting point for optimization.

  • Optimization:

    • Based on the scouting run, adjust the gradient slope to achieve a retention factor (k') between 2 and 10.[16] If the peak elutes too early, make the gradient shallower (e.g., 5-40% B over 10 minutes).

Protocol 2: Using Ion-Pair Chromatography for Enhanced Retention

This protocol is for situations where retention is insufficient under standard acidic conditions.

  • Column Selection:

    • Use the same C18 column as in Protocol 1.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous with Ion-Pair Reagent): Prepare a solution containing 5 mM sodium 1-heptanesulfonate in HPLC-grade water. Add this to a 20 mM potassium phosphate buffer and adjust the final pH to 3.0 with phosphoric acid. Filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Causality: The heptanesulfonate anion will pair with the positively charged analyte. The resulting neutral, hydrophobic complex will have a stronger interaction with the C18 stationary phase, increasing retention.[15]

  • Chromatographic Conditions:

    • Use the same conditions as in Protocol 1.

    • Important: Dedicate the HPLC system and column to ion-pairing analysis if possible. Ion-pairing reagents are notoriously difficult to wash out completely and can affect future analyses.

  • Gradient Elution & Optimization:

    • Perform a scouting gradient as described in Protocol 1. The retention time should be significantly longer.

    • Optimize the gradient accordingly. The concentration of the ion-pairing reagent can also be adjusted (typically 2-10 mM) to fine-tune retention.

Mobile Phase Optimization Workflow Diagram

G A 1. Analyte Properties (Polar, Basic, pKa ~9-10) B 2. Select Initial Strategy A->B C Low pH (2.5-3.5) Protonated Analyte (R-NH3+) B->C Standard Approach D High pH (>10.5) Neutral Analyte (R-NH2) (Requires pH-stable column) B->D Alternative Approach E 3. Select Buffer & Column (e.g., Phosphate Buffer, C18 Column) C->E D->E F 4. Run Scouting Gradient (e.g., 5-95% Acetonitrile) E->F G 5. Evaluate Results F->G H Good Peak Shape & Retention (k' 2-10)? G->H Yes I Poor Retention (k' < 2) G->I No J Poor Peak Shape (Tailing) G->J No K Optimize Gradient Slope & Finalize Method H->K L Add Ion-Pair Reagent (See Protocol 2) I->L M Lower pH further Increase buffer strength J->M

Caption: Systematic workflow for mobile phase optimization.

References

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • GL Sciences. How to Increase Retention. [Link]

  • Knauer. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • KNAUER. (2017). HPLC: What to do in case of peaks being too broad?[Link]

  • PubMed. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • PubChem. 4-Amino-1,2-dihydroquinolin-2-one. [Link]

  • NextSDS. 4-(aminomethyl)-1,2-dihydroquinolin-2-one — Chemical Substance Information. [Link]

  • PubChem. 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride. [Link]

  • PubChemLite. 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. [Link]

  • MDPI. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]

  • Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. [Link]

  • IJRPR. 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. [Link]

  • MDPI. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [Link]

Sources

Troubleshooting

Best purification and crystallization techniques for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that handling highly polar, multi-functional intermediates like 4-(Aminomethyl)-1,2-dihydroquinolin-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that handling highly polar, multi-functional intermediates like 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (also known as 4-aminomethylcarbostyril hydrochloride) presents unique physicochemical challenges.

This compound features a hydrophobic quinolinone core coupled with a highly polar, hygroscopic primary amine hydrochloride group. This dichotomy often leads to issues such as solvent entrapment, oiling out, and co-precipitation of inorganic synthesis byproducts [1].

This guide provides field-proven troubleshooting protocols, causality-driven FAQs, and validated methodologies to ensure high-yield purification and crystallization.

Part 1: Troubleshooting & FAQs

Q1: Why does my recrystallized product contain high levels of inorganic ash (e.g., ammonium halides)?

The Causality: The synthesis of 4-aminomethylcarbostyril often involves the amination of 4-bromomethyl-1,2-dihydroquinoline-2-one using ammonia in alcoholic solvents [1]. This reaction generates ammonium bromide as a stoichiometric byproduct. Because both the target molecule's hydrochloride salt and the inorganic byproducts are highly water-soluble and polar, direct recrystallization from aqueous or methanolic mixtures fails to adequately separate them. The Solution: Abandon direct recrystallization of the crude salt. Instead, utilize a free-base isolation workflow . By adjusting the aqueous solution to pH 9–10, you deprotonate the primary amine. The resulting neutral molecule is highly insoluble in water and precipitates out, while the inorganic salts (NH₄Br, NH₄Cl) remain dissolved in the aqueous filtrate. The pure free base can then be re-acidified.

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization when adding my anti-solvent. How do I fix this?

The Causality: Oiling out occurs when the supersaturation of the solution is too high, and the melting point of the solute in the specific solvent mixture drops below the crystallization temperature. Because the hydrochloride salt is highly polar, rapidly adding a strictly non-polar anti-solvent (like hexane or toluene) forces the compound out of solution as an amorphous, solvent-rich oil rather than a structured crystal lattice. The Solution: Switch to a miscible, moderately polar anti-solvent like Acetone . Acetone lacks hydrogen-bond donors (reducing the solubility of the chloride salt) but maintains enough polarity to prevent liquid-liquid demixing. Add the anti-solvent dropwise to a hot methanolic solution near its boiling point, seed the solution if necessary, and employ a slow cooling ramp (0.1 °C/min).

Q3: The isolated crystals are highly hygroscopic and turn into a sticky paste during vacuum filtration. What is the mechanism, and how is it prevented?

The Causality: Amine hydrochlorides are prone to forming hydrates [2]. If crystallized from water-rich solvent systems without sufficient drying, the crystal lattice incorporates water molecules. Upon exposure to ambient humidity, residual moisture triggers deliquescence (the solid dissolves in the absorbed atmospheric water). The Solution: Use strictly anhydrous solvents for the final crystallization step (e.g., anhydrous Methanol/Acetone). Wash the filter cake with cold, anhydrous diethyl ether or acetone to displace any residual polar solvents, and immediately transfer the funnel to a vacuum desiccator over P₂O₅, or dry under high vacuum at 45 °C.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is critical for optimizing both the thermodynamic yield and the kinetic purity of the crystals. Below is a validated matrix for the crystallization of the hydrochloride salt.

Solvent System (Solvent : Anti-Solvent)Ratio (v/v)Dielectric Constant (ε) of MixExpected YieldPurity (HPLC)Morphological Outcome
Methanol : Acetone 1 : 3~25.488 - 92%> 99.5%Well-defined prisms, low hygroscopicity
Ethanol : Diethyl Ether 1 : 2~12.8> 95%98.0%Fine needles, prone to solvent entrapment
Water : Isopropanol 1 : 5~35.060 - 70%99.0%Large blocks, high risk of hydrate formation
Methanol : Hexane 1 : 2~15.2N/AN/AFails (Oils out immediately)

Part 3: Validated Experimental Workflow

To ensure a self-validating system, the following protocol incorporates in-process checks (IPC) to verify the success of each step before proceeding. This method relies on the acid-base manipulation of the carbostyril derivative [3].

Protocol: Free-Basing and Re-acidification Crystallization

Step 1: Free-Base Precipitation (Removal of Inorganics)

  • Suspend 10.0 g of crude 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride in 100 mL of deionized water.

  • Under continuous stirring at room temperature, add 2M Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches 9.0 – 10.0.

    • IPC: A dense, off-white precipitate of the free base will form. The solution must test basic on pH paper.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the suspension through a sintered glass funnel and wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual ammonium halides.

Step 2: Re-acidification & Dissolution

  • Transfer the damp free-base filter cake to a clean, dry 250 mL round-bottom flask.

  • Suspend the solid in 50 mL of anhydrous Methanol.

  • Slowly add 1.05 equivalents of Ethanolic HCl (e.g., 2M HCl in ethanol) while heating the flask to 60 °C.

    • IPC: The opaque suspension will transition into a clear, pale-yellow solution as the hydrochloride salt forms and dissolves.

Step 3: Anti-Solvent Crystallization

  • Maintain the solution at 60 °C and begin adding anhydrous Acetone dropwise via an addition funnel.

  • Stop the addition as soon as the solution becomes persistently cloudy (the cloud point). Add 1-2 drops of Methanol to just clear the solution.

  • Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Filter the resulting crystals, wash with 20 mL of cold, anhydrous Acetone, and dry under vacuum at 45 °C for 12 hours.

Part 4: Process Visualization

Below is the logical workflow for the purification and crystallization process, mapping the phase changes and chemical transformations.

G N1 Crude Mixture (Target HCl + Salts + Organics) N2 Alkaline Treatment (pH 9-10 with NH4OH) N1->N2 Suspend in H2O N3 Filtration & Aq. Wash (Removes Inorganic Salts) N2->N3 Precipitate Free Base N4 Re-acidification (Ethanolic HCl in MeOH) N3->N4 Suspend in MeOH N5 Crystallization (MeOH/Acetone Anti-solvent) N4->N5 Heat to 60°C to dissolve N6 Pure 4-(Aminomethyl)-1,2- dihydroquinolin-2-one HCl N5->N6 Slow cooling & Filter

Workflow for the purification and crystallization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl.

References

  • LookChem Database. "Cas 4876-10-2, 4-Bromomethyl-1,2-dihydroquinoline-2-one". LookChem. URL:[Link]

  • ResearchGate. "Anti-inflammatory activity screening of compounds 4d, 4g, 4k, 4l, 4n, 4p and 4s: acute inflammation". ResearchGate. URL:[Link]

  • Taylor & Francis. "Synthesis, spectral characterization and biological evaluation of some Lanthanide(III) complexes of Schiff bases of carbostyril derivatives". Main Group Chemistry. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Validation for Purity Determination of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride

Introduction In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride purity. We will explore the nuances of this powerful technique in contrast to other analytical methodologies, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).[1][2][3][4]

4-(Aminomethyl)-1,2-dihydroquinolin-2-one and its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications.[5][6][7] Ensuring the purity of the hydrochloride salt is critical, as even minute impurities can impact the API's stability, bioavailability, and safety profile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method validation for this specific compound.

The Primacy of LC-MS in Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for the definitive identification and quantification of impurities in pharmaceutical substances.[8][9][10] Its strength lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[9][11] This dual-selectivity allows for the detection and characterization of co-eluting peaks and trace-level impurities that might be missed by conventional methods like HPLC with UV detection.[8][9]

Why LC-MS is the Method of Choice

The rationale for selecting LC-MS for the validation of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride purity is multifaceted:

  • Specificity and Identification: Mass spectrometry provides mass-to-charge ratio (m/z) data, which is a fundamental property of the analyte and its impurities. This allows for unambiguous identification, even for structurally similar compounds that may have identical retention times in the chromatography.

  • Sensitivity: LC-MS offers significantly lower limits of detection (LOD) and quantitation (LOQ) compared to UV-based detectors.[8] This is crucial for controlling potentially genotoxic impurities, which often have stringent control limits.

  • Versatility: The technique can be adapted to a wide range of analytes with varying polarities and molecular weights, making it suitable for the diverse potential impurities that could arise during the synthesis of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.[11]

A Comparative Overview of Analytical Techniques

While LC-MS is the gold standard, it is instructive to compare its performance with other common analytical techniques used for purity assessment.

Technique Principle Advantages Limitations Applicability to 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
LC-MS Separation by chromatography, detection by mass spectrometry.[9]High specificity, sensitivity, and broad applicability.[8][11] Capable of identifying unknown impurities.Higher cost and complexity compared to HPLC-UV. Matrix effects can influence ionization.[12]Excellent. Ideal for comprehensive impurity profiling and validation.
HPLC-UV Separation by chromatography, detection by UV absorbance.[9][13]Robust, cost-effective, and widely available.[8]Limited to chromophoric compounds. Co-eluting impurities can be missed.[8][9] Lower sensitivity than MS.[8]Good for routine analysis. Suitable for quantifying known, UV-active impurities but may not provide a complete purity picture.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable compounds.[10]Requires derivatization for non-volatile compounds, which can introduce variability.[13]Limited. The compound's low volatility makes direct analysis challenging without derivatization.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[14][15]High separation efficiency, low sample and solvent consumption.[11][14][15]Lower concentration sensitivity compared to LC-MS. Reproducibility can be a challenge.Potentially suitable. Can be a complementary technique, especially for charged impurities. CE-MS combines the advantages of both techniques.[11]

The LC-MS Validation Workflow: A Self-Validating System

A robust LC-MS method validation protocol is designed to be a self-validating system, where each parameter provides evidence of the method's suitability for its intended purpose.[1] The following diagram illustrates the logical flow of the validation process.

LC-MS Validation Workflow LC-MS Validation Workflow for Purity Analysis MethodDevelopment Method Development & Optimization SystemSuitability System Suitability MethodDevelopment->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ ValidatedMethod Validated Method for Routine Use Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Sources

Comparative

FTIR spectroscopic characterization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

An In-Depth Comparative Guide to the FTIR Spectroscopic Characterization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectroscopic Characterization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the nuanced interpretation of its FTIR spectrum, compare this technique with other analytical methods, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies pertinent to quinolinone derivatives.

Introduction: The Significance of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride in Medicinal Chemistry

4-(Aminomethyl)-1,2-dihydroquinolin-2-one and its derivatives are pivotal structural motifs in medicinal chemistry. These compounds form the backbone of a range of pharmacologically active agents. Their synthesis and characterization are therefore critical steps in the drug discovery and development pipeline. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Accurate structural elucidation and purity assessment are non-negotiable in pharmaceutical development. Spectroscopic techniques are indispensable tools in this regard, and FTIR spectroscopy, in particular, offers a rapid, non-destructive, and highly informative method for probing the molecular vibrations and functional groups present in a sample.

Experimental Workflow: FTIR Analysis

A meticulously planned experimental workflow is paramount for acquiring high-quality, reproducible FTIR data. The following diagram illustrates a typical workflow for the analysis of a solid-state sample like 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectrometer cluster_output Data Interpretation Sample Weigh ~1-2 mg of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl KBr Grind with ~100-200 mg of dry KBr powder Sample->KBr Pellet Press into a transparent pellet using a hydraulic press KBr->Pellet Background Acquire background spectrum (empty sample compartment) Pellet->Background Sample_Scan Acquire sample spectrum Background->Sample_Scan Processing Process data: - Baseline correction - ATR correction (if applicable) Sample_Scan->Processing Spectrum Generate FTIR Spectrum (Transmittance vs. Wavenumber) Processing->Spectrum Interpretation Identify characteristic peaks and functional groups Spectrum->Interpretation Report Generate final report Interpretation->Report

Caption: Workflow for FTIR analysis of solid samples.

Detailed Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Carefully weigh approximately 1-2 mg of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride.

    • In a clean, dry agate mortar, combine the sample with 100-200 mg of spectroscopic grade potassium bromide (KBr). The KBr must be free of moisture to avoid interference in the hydroxyl region of the spectrum.

    • Gently grind the mixture until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet-forming die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum to remove any sloping or curved baseline.

    • If an Attenuated Total Reflectance (ATR) accessory is used instead of a KBr pellet, an ATR correction may be necessary to account for the wavelength-dependent depth of penetration of the infrared beam.

FTIR Spectrum and Interpretation

The FTIR spectrum of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of its functional groups.

Tabulated Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Interpretation
3400-3200N-H stretchAmideThe secondary amide N-H stretching vibration is expected in this region.
3200-3000N-H stretchAmine hydrochlorideThe stretching vibrations of the -NH₃⁺ group are expected here, often appearing as a broad band.
3100-3000C-H stretchAromaticAromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
2950-2850C-H stretchAliphaticAsymmetric and symmetric stretching of the methylene (-CH₂-) group.
~1660C=O stretchAmide (Lactam)The carbonyl stretching of the cyclic amide (lactam) is a strong, characteristic band.
1600-1450C=C stretchAromaticSkeletal vibrations of the aromatic quinolinone ring.
1450-1300C-H bendAliphaticBending (scissoring and wagging) vibrations of the methylene group.
1200-1000C-N stretchAmine/AmideStretching vibrations of the C-N bonds.
Below 900C-H bendAromaticOut-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern.

Comparative Analysis with Alternative Techniques

While FTIR is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization. Here, we compare FTIR with other common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, one would expect to see distinct signals for the aromatic protons, the methylene protons, and the amine protons.

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the lactam and the carbons of the aromatic ring.

Comparison:

Feature FTIR Spectroscopy NMR Spectroscopy
Information Provided Functional groupsConnectivity of atoms, detailed molecular structure
Sample Amount MilligramsMilligrams
Analysis Time MinutesMinutes to hours
Cost Relatively lowHigh
Solvent Requirement Not always necessary (solid state)Deuterated solvents required
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI-MS): Would be suitable for this compound, providing the mass of the protonated molecule [M+H]⁺, confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Can provide the exact mass, allowing for the determination of the elemental composition.

Comparison:

Feature FTIR Spectroscopy Mass Spectrometry
Information Provided Functional groupsMolecular weight, elemental composition, fragmentation
Sample Amount MilligramsMicrograms to nanograms
Analysis Time MinutesMinutes
Cost Relatively lowHigh
Structural Information Limited to functional groupsProvides connectivity information through fragmentation
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those with conjugated systems.

  • The quinolinone ring system is a chromophore that would exhibit characteristic absorption maxima in the UV region. This can be useful for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) and for detecting impurities with different chromophores.

Comparison:

Feature FTIR Spectroscopy UV-Visible Spectroscopy
Information Provided Functional groupsElectronic transitions, conjugation
Primary Use Structural elucidation, identificationQuantitative analysis, purity assessment
Sample Amount MilligramsMicrograms
Analysis Time MinutesMinutes
Cost Relatively lowLow

Conclusion: An Integrated Analytical Approach

FTIR spectroscopy is an indispensable first-line technique for the characterization of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride. It offers a rapid and cost-effective means of confirming the presence of key functional groups and providing a unique molecular fingerprint. However, for unambiguous structure elucidation and comprehensive characterization, an integrated approach is recommended. The combination of FTIR with NMR and MS provides a holistic understanding of the molecule's structure, connectivity, and molecular weight. UV-Vis spectroscopy can then be employed for routine quantitative analysis and purity checks. This multi-technique strategy ensures the highest level of confidence in the identity and quality of this important pharmaceutical intermediate.

Validation

Comparative Guide to High-Purity Reference Standards for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one Hydrochloride

Executive Summary As a Senior Application Scientist overseeing API impurity profiling and reference standard qualification, I frequently encounter the challenges associated with highly reactive primary amine building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing API impurity profiling and reference standard qualification, I frequently encounter the challenges associated with highly reactive primary amine building blocks. 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (derived from the free base, CAS: 132973-43-4)[1] is a critical structural motif and intermediate in the synthesis of pleiotropic gastrointestinal and ophthalmic drugs, most notably Rebamipide and its analogs[2].

Because this compound serves both as a foundational synthetic building block and a potential downstream impurity, selecting the correct grade of reference standard is paramount. This guide objectively compares commercially available grades of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, explains the mechanistic rationale behind its handling, and provides self-validating experimental protocols for its analytical certification and synthetic application.

Mechanistic Insights: Why the Hydrochloride Salt?

Understanding the chemical behavior of the 2-quinolinone core is essential for robust experimental design. The free base of 4-(aminomethyl)quinolin-2(1H)-one possesses a highly nucleophilic primary amine.

The Causality of Degradation: If left as a free base, the primary amine is highly susceptible to atmospheric oxidation and can react with atmospheric CO₂ to form carbamates. Furthermore, during its synthesis from 4-bromomethyl-1,2-dihydroquinolin-2-one, incomplete amination can lead to the newly formed primary amine attacking unreacted bromomethyl precursor, generating a problematic secondary amine dimer[3].

The Solution: Conversion to the hydrochloride salt protonates the amine ( R−NH3+​Cl− ). This eliminates its nucleophilicity, locking the molecule into a highly crystalline, thermodynamically stable lattice. This causality dictates why high-purity reference standards are exclusively supplied as the HCl salt—ensuring lot-to-lot reproducibility, preventing auto-dimerization, and granting a shelf-life suitable for rigorous analytical calibration.

Comparative Analysis of Reference Standards

Not all commercially available batches of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride are suitable for quantitative API profiling. Below is an objective comparison of the three primary grades available to researchers[4].

GradePurity (HPLC-DAD)Moisture (KF)Residual Solvents (GC)Primary Application & Performance
Ultra-Pure Reference Standard ≥ 99.8%< 0.2%< 100 ppmQuantitative API impurity profiling, qNMR. Exhibits zero baseline drift; guarantees absolute mass fraction.
Analytical Grade ≥ 98.0%< 1.0%< 500 ppmRoutine LC-MS method development. Sufficient for qualitative peak identification but lacks quantitative rigor.
Synthetic Building Block ≥ 95.0%< 2.0%< 2000 ppmEarly-stage discovery synthesis. Contains trace dimers and unreacted bromomethyl precursors; requires downstream purification.

Experimental Workflows & Methodologies

Protocol 1: Self-Validating Analytical Certification (HPLC-DAD & qNMR)

To establish a self-validating system, relative purity (HPLC) must be orthogonally verified against absolute purity (quantitative NMR). HPLC alone is blind to non-chromophoric impurities (like inorganic salts), so qNMR acts as the internal validation check.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the Ultra-Pure Reference Standard in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Causality: The HCl salt is highly polar; ensuring a high aqueous fraction prevents solvent-front distortion during injection.

  • Chromatographic Separation:

    • Column: C18 with polar endcapping (e.g., Waters XSelect, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality for TFA: The primary amine will strongly interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA ensures the amine remains fully protonated and ion-paired, yielding a sharp, symmetrical peak.

  • Gradient Elution: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Orthogonal Validation (qNMR): Dissolve 10.0 mg of the standard and 5.0 mg of Maleic Acid (internal standard) in DMSO- d6​ . Integrate the aromatic quinolinone protons against the maleic acid olefinic protons to calculate the absolute mass fraction.

Chromatographic Data Summary

The following table summarizes the expected retention behavior and impurity profile when utilizing the above HPLC-DAD-MS method.

Analyte / ImpurityRelative Retention Time (RRT)UV Max (nm)MS (m/z) [M+H]⁺Mechanistic Origin
4-(Aminomethyl)-1,2-dihydroquinolin-2-one 1.00 (RT: 6.4 min)254, 280 175.08 Target Compound
Des-amino Impurity1.25254, 282160.07Deamination/hydrolysis during synthesis
Secondary Amine Dimer1.80256332.15Nucleophilic attack on bromomethyl precursor

Visualizations of Workflows

Below are the logical architectures for both the synthetic application of the standard and the analytical validation protocol.

Workflow A Precursor (4-Bromomethyl...) B 4-(Aminomethyl)-1,2-dihydro quinolin-2-one HCl A->B Amination & HCl Salt C In Situ Free-Basing (DIPEA) B->C Base Addition D Amide Coupling (Electrophile) C->D Nucleophilic Attack E Target API (Rebamipide Analogs) D->E Purification

Caption: Synthetic workflow utilizing 4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl in API synthesis.

Validation S1 Reference Standard Sample Prep (1 mg/mL) S2 HPLC-DAD Analysis (254 nm & 280 nm) S1->S2 Purity Profiling S3 LC-MS (ESI+) Mass Confirmation S1->S3 M.W. Verification S4 1H/13C NMR Structural Integrity S1->S4 Isomer Check S5 Certificate of Analysis (>99.5% Purity) S2->S5 S3->S5 S4->S5

Caption: Orthogonal analytical validation protocol for certifying high-purity reference standards.

Protocol 2: Amide Coupling Workflow (Application of the Standard)

When utilizing this standard to synthesize reference impurities (e.g., coupling with 4-chlorobenzoic acid to mimic Rebamipide fragments), the HCl salt must be managed correctly.

  • Activation: Dissolve 1.1 eq of the carboxylic acid partner and 1.2 eq of HATU in anhydrous DMF. Stir for 10 minutes to form the active ester.

  • Free-Basing: Add 1.0 eq of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride to the mixture. Immediately add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. The first equivalent neutralizes the HCl salt, liberating the reactive free amine in situ. The remaining equivalents neutralize the acidic byproducts of the HATU coupling, driving the reaction to completion without allowing the free amine time to degrade.

  • Isolation: Quench with water to precipitate the highly insoluble quinolinone-amide product. Filter and wash with cold water and diethyl ether.

References

  • Title: 4-(aminomethyl)-1,2-dihydroquinolin-2-one — Chemical Substance Information (CAS 132973-43-4) Source: NextSDS URL: [Link]

  • Title: Rebamipide | C19H15ClN2O4 | CID 5042 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Comprehensive Supplier Comparison and Application Guide: 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

As a Senior Application Scientist, selecting the right commercial building blocks is just as critical as the synthetic methodology itself. 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS: 132973-42-3) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right commercial building blocks is just as critical as the synthetic methodology itself. 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS: 132973-42-3) is a highly versatile intermediate widely utilized in the development of kinase inhibitors, PARP inhibitors, and GPCR modulators[1]. The quinolinone core serves as an excellent hydrogen-bond donor/acceptor motif, while the primary amine provides a reactive handle for rapid derivatization.

This guide objectively compares top commercial suppliers, establishes self-validating quality control workflows, and details a field-proven protocol for utilizing this specific hydrochloride salt in downstream synthesis.

Why the Hydrochloride Salt? (Mechanistic Causality)

While the free base form of this compound (CAS: 132973-43-4) is commercially available[2], it is prone to oxidative degradation (often turning dark brown over time) and can be difficult to handle due to hygroscopicity. Sourcing the hydrochloride salt (CAS: 132973-42-3) is the industry standard[3]. The protonated amine prevents unwanted dimerization, drastically improves bench stability, and ensures precise stoichiometry during parallel high-throughput synthesis.

Commercial Supplier Comparison

When sourcing this intermediate, researchers must balance purity, analytical transparency, and supply chain reliability. Below is an objective comparison of notable commercial suppliers based on current market data.

SupplierPurity ClaimAnalytical Data ProvidedShipping TempBest For
BLD Pharm High PurityNMR, HPLC, LC-MS[3]AmbientRoutine medicinal chemistry & parallel synthesis.
Biosynth (Sapphire) Research GradeStandard COA[4]4°C[4]Long-distance, temperature-sensitive global shipping.
Accela ChemBio ≥95%Standard COA[5]AmbientCost-effective bulk intermediate sourcing.
SRD Pharma Research GradeBasic[6]AmbientCustom, innovative research applications.

Note: Always request a lot-specific Certificate of Analysis (COA) prior to ordering bulk quantities.

Quality Control & Validation Workflow

Trustworthiness in synthesis requires a self-validating system. Never assume a commercial reagent is perfectly stoichiometric. Commercial batches of hydrochloride salts can occasionally contain excess HCl or trapped moisture, both of which will actively destroy amide coupling reagents like HATU or EDCI.

Before committing this intermediate to an expensive late-stage synthesis, execute the following QC workflow:

QC_Workflow Start Receive Commercial Batch CAS: 132973-42-3 LCMS LC-MS Analysis Check[M+H]+ = 175.09 Start->LCMS NMR 1H NMR (DMSO-d6) Check for moisture/solvents Start->NMR Decision Purity > 95% & Dry? LCMS->Decision NMR->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Purify Recrystallize / Desiccate Decision->Purify No Purify->LCMS

Quality control decision tree for commercial batches of CAS 132973-42-3.

QC Protocol Steps:
  • LC-MS Verification: Confirm the exact mass of the free base ( [M+H]+=175.09 ). Ensure no significant peaks correspond to the dimerized byproduct.

  • 1 H NMR (DMSO- d6​ ): Look for the broad −NH3+​ peak. Crucially, check the water peak at ~3.3 ppm. If the water peak is unusually broad or integrated high, the batch is wet and must be desiccated under high vacuum before use.

Application: Step-by-Step Amide Coupling Protocol

The most common application for 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is coupling it to a target carboxylic acid. Because the starting material is an HCl salt, the stoichiometry of the organic base is the most critical variable .

Amide_Coupling Acid R-COOH Activation HATU HATU + DIPEA (DMF, 0°C) Acid->HATU Intermediate Active Ester HATU->Intermediate Amine Add 132973-42-3 + Excess DIPEA Intermediate->Amine Product Target Amide Scaffold Amine->Product

Standard amide coupling workflow utilizing the hydrochloride salt intermediate.

Methodology & Causality:
  • Step 1: Acid Activation. In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes.

    • Causality: Activation at 0°C prevents epimerization of the carboxylic acid (if chiral) and tightly controls the exothermic formation of the highly reactive OAt ester intermediate.

  • Step 2: Amine Liberation & Addition. Add 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (1.05 eq) to the reaction mixture, immediately followed by an additional 1.2 eq of DIPEA .

    • Causality: This is the most common point of failure. The extra DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free amine in situ. Without this specific addition, the amine remains protonated, rendering it non-nucleophilic, and the coupling will stall.

  • Step 3: Reaction & Workup. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS. Once complete, quench with saturated aqueous NH4​Cl to destroy unreacted active ester, and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

References

  • 132973-42-3, 4-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride Source: Accela ChemBio URL:[Link]

  • 4-(aminomethyl)-1,2-dihydroquinolin-2-one — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
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4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
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